Cdk12-IN-E9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHESFKYUNJPV-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@H]4CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cdk12-IN-E9: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, has emerged as a critical regulator of gene transcription and a key player in maintaining genomic stability.[1][2] As a transcription-associated CDK, its primary function involves the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for the elongation phase of transcription.[2][3][4] Notably, CDK12 displays a preference for regulating the expression of long genes, which include a significant number of genes integral to the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, FANCI, and FANCD2.[2][5] Dysregulation of CDK12 is implicated in several cancers, making it a compelling therapeutic target.[6][7]
Cdk12-IN-E9 is a potent, selective, and covalent inhibitor of CDK12.[4][8] It was developed to overcome mechanisms of resistance, such as those mediated by ABC transporters, that affect other CDK12 inhibitors like THZ1.[4][9] This document provides a detailed overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action
The primary mechanism of this compound revolves around its direct and covalent inhibition of CDK12's kinase activity. This targeted disruption sets off a cascade of downstream effects that compromise the cancer cell's ability to transcribe key survival genes, repair DNA damage, and proliferate.
-
Inhibition of RNAPII Phosphorylation: CDK12's canonical function is to phosphorylate Serine 2 (Ser2) residues on the heptapeptide repeats of the RNAPII CTD.[2][5] This phosphorylation event is a crucial signal for the transition from transcription initiation/pausing to productive elongation.[10] this compound, by covalently binding to a cysteine residue (Cys1039) in the active site of CDK12, blocks this phosphorylation.[4][9] This leads to a dose-dependent reduction in the levels of Ser2-phosphorylated RNAPII (p-Ser2-RNAPII).[8]
-
Transcriptional Repression of DDR Genes: The inhibition of transcriptional elongation disproportionately affects long genes, a category that is enriched for core components of the DDR pathway, particularly those involved in homologous recombination (HR).[5][11] By suppressing CDK12 activity, this compound downregulates the expression of genes like BRCA1 and ATR, inducing a state of "BRCAness" or HR deficiency.[10] This impairment of the cell's ability to repair DNA double-strand breaks is a central tenet of its anti-cancer activity.[5]
-
Induction of Genomic Instability and Cell Death: The compromised DDR machinery leads to an accumulation of endogenous DNA damage and heightened genomic instability.[5] This renders cancer cells highly vulnerable, particularly to other DNA-damaging agents or PARP inhibitors, creating opportunities for synergistic therapeutic strategies.[10][12] The cellular response to this instability and transcriptional stress includes the induction of apoptosis, evidenced by the cleavage of PARP and an increase in the sub-G1 cell population, or cell cycle arrest, as seen by a G2/M block in neuroblastoma cells.[8]
-
Downregulation of Key Oncogenes: Beyond DDR genes, CDK12 inhibition also affects the expression of critical oncogenes and anti-apoptotic proteins. Treatment with this compound has been shown to decrease the expression of MYC and MCL1, further contributing to its anti-proliferative and pro-apoptotic effects.[8]
Caption: this compound inhibits the CDK12/CycK complex, blocking RNAPII phosphorylation and DDR gene expression.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes | Reference |
| CDK9/cyclinT1 | 23.9 | Non-covalent inhibition | [8] |
| cdk2/cyclin A | 932 | Weak inhibition | [8] |
| CDK7/Cyclin H/MNAT1 | 1210 (>1 µM) | Highly selective over CDK7 | [8][9] |
Table 2: Anti-proliferative Activity of this compound
| Cell Lines | IC50 Range (nM) | Treatment Duration | Notes | Reference |
| THZ1-Resistant Neuroblastoma and Lung Cancer Cells | 8 - 40 | 72 hours | Potent activity in models with acquired resistance to other CDK inhibitors. | [4][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot for RNAPII Phosphorylation and Apoptosis Markers
This protocol is used to assess the impact of this compound on target engagement (p-Ser2-RNAPII) and downstream signaling (PARP cleavage, MYC levels).
-
Cell Culture and Treatment: Plate cancer cells (e.g., Kelly neuroblastoma, NCI-H82 lung cancer) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0-3000 nM) or DMSO vehicle control for a specified time (e.g., 6 hours).[8]
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-total-RNAPII, anti-cleaved-PARP, anti-MYC, anti-MCL1, anti-β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
Cell Viability Assay
This assay measures the anti-proliferative effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 72 hours.[8] Include a DMSO vehicle control.
-
Viability Measurement: After the incubation period, add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the DMSO control and plot a dose-response curve. Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Culture and Treatment: Plate cells in 6-well plates. After adherence, treat with this compound (e.g., 100 nM) or DMSO for 24 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge, wash with PBS, and fix the cell pellet by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude debris and doublets.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, G2/M) using cell cycle analysis software (e.g., FlowJo, ModFit LT). An increase in the Sub-G1 population is indicative of apoptosis.
Caption: A typical workflow for evaluating the cellular effects of this compound.
Conclusion
This compound is a highly selective covalent inhibitor that effectively targets CDK12 in cancer cells. Its mechanism of action is centered on the inhibition of RNAPII-mediated transcription, leading to a profound suppression of genes essential for the DNA damage response. This induces a state of homologous recombination deficiency, enhances genomic instability, and ultimately triggers cell cycle arrest or apoptosis. With potent anti-proliferative activity, especially in drug-resistant models, this compound represents a promising therapeutic agent. Its ability to create synthetic lethality with PARP inhibitors and other DNA-damaging agents further underscores its potential in combination therapy strategies for difficult-to-treat cancers.[10][12]
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of CDK12 as a Cancer Therapeutic Target and Related Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK12 inhibitor E9 racemate|E9;this compound [dcchemicals.com]
- 10. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 11. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Function of Cdk12-IN-E9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcriptional processes and a key player in maintaining genomic stability, making it a compelling target in oncology.[1][2] Cdk12-IN-E9 is a potent and selective covalent inhibitor of CDK12, designed to overcome mechanisms of resistance observed with other transcriptional CDK inhibitors. This document provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, tailored for professionals in biomedical research and drug development.
Introduction to CDK12
CDK12 is a serine/threonine kinase that, in complex with its partner Cyclin K, plays a pivotal role in the regulation of gene transcription.[1][3] A key function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II).[1][2][3] This phosphorylation is crucial for the transition from transcription initiation to productive elongation, thereby controlling the expression of a specific subset of long and complex genes.[2] Many of these genes are integral to the DNA damage response (DDR), including key players in homologous recombination (HR) repair such as BRCA1.[2] Consequently, inhibition of CDK12 can induce a "BRCAness" phenotype, rendering cancer cells vulnerable to DNA-damaging agents and PARP inhibitors.[1]
This compound: A Covalent Inhibitor
This compound is distinguished as a covalent inhibitor of CDK12.[1][4] Its structure includes an acrylamide group which forms a covalent bond with a cysteine residue (Cys1039) in the active site of CDK12.[5] This irreversible binding leads to sustained inhibition of the kinase. A significant advantage of this compound is its ability to circumvent drug efflux mediated by ABC transporters, a common mechanism of resistance to other kinase inhibitors like THZ1.[1][4][5]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CDK12's kinase activity. This leads to a dose-dependent reduction in the phosphorylation of RNAP II at the Serine 2 position of the CTD.[4][6] The functional consequences of this inhibition are manifold:
-
Transcriptional Dysregulation: Inhibition of RNAP II phosphorylation leads to premature termination of transcription, particularly affecting long genes involved in the DDR pathway.[2]
-
Induction of Apoptosis: By downregulating the expression of anti-apoptotic proteins such as MYC and MCL1, this compound promotes programmed cell death.[4][6] This is evidenced by increased cleavage of PARP, a hallmark of apoptosis.[4][6]
-
Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest, with effects varying between cell types. For instance, a G2/M arrest has been observed in neuroblastoma cells.[4][6]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes |
| CDK12 | 8 - 40 | Covalent inhibition.[1][4] |
| CDK9/cyclinT1 | 23.9 | Non-covalent inhibition.[6] |
| cdk2/cyclin A | 932 | Weak inhibition.[6] |
| CDK7/Cyclin H/MNAT1 | > 1000 | Weak binding ability.[4][6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Kelly | Neuroblastoma (THZ1-resistant) | 8 - 40 | Potent activity in resistant cells.[4][6] |
| LAN5 | Neuroblastoma | 8 - 40 | [6] |
| SK-N-BE2 | Neuroblastoma | 8 - 40 | [6] |
| PC-9 | Lung Cancer | 8 - 40 | [4][6] |
| NCI-H82 | Lung Cancer | 8 - 40 | [4][6] |
| NCI-H3122 | Lung Cancer | 8 - 40 | [6] |
Signaling Pathways and Experimental Workflows
CDK12 Signaling Pathway and Inhibition by this compound
Caption: this compound covalently inhibits the CDK12/Cyclin K complex, preventing RNAP II phosphorylation.
Experimental Workflow for Assessing Anti-proliferative Activity
Caption: Workflow for determining the IC50 of this compound in cancer cell lines.
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: THZ1-resistant neuroblastoma (Kelly, LAN5, SK-N-BE2) and lung cancer (PC-9, NCI-H82, NCI-H3122) cells are used.[4][6]
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 10 nM to 10 µM) for 72 hours.[4][6]
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blot Analysis for Target Engagement
-
Cell Lines and Treatment: Kelly, PC-9, and NCI-H82 cells are treated with varying concentrations of this compound (e.g., 0-3000 nM) for 6 hours.[4][6]
-
Lysis and Protein Quantification: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total RNAPII, phospho-RNAPII (Ser2), MYC, MCL1, and cleaved PARP. A loading control like β-actin is also used.
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent and selective covalent inhibitor of CDK12 with a clear mechanism of action centered on the disruption of transcriptional regulation. Its ability to overcome ABC transporter-mediated drug resistance makes it a valuable tool for both basic research into CDK12 biology and as a potential therapeutic candidate. The quantitative data and experimental protocols provided herein offer a solid foundation for further investigation and development of this promising compound.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK12 inhibitor E9 racemate|E9;this compound [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Cdk12-IN-E9: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk12-IN-E9 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcriptional elongation and DNA damage response. Developed to overcome resistance mechanisms observed with prior non-covalent inhibitors, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in models of neuroblastoma and lung cancer resistant to other CDK inhibitors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological evaluation of this compound, including detailed experimental protocols and key quantitative data to support further research and development in oncology.
Discovery and Rationale
The development of this compound was driven by the need to overcome resistance to the THZ series of covalent transcriptional CDK inhibitors.[1] A key mechanism of resistance to compounds like THZ1 is their susceptibility to efflux by ABC transporters.[1] The discovery of this compound involved a strategic modification of a parent compound, replacing an indole group with an acrylamide moiety.[1] This structural change was designed to enable the formation of a covalent bond with a specific cysteine residue (Cys1039) in the CDK12 protein, thereby providing sustained inhibition and reducing the likelihood of efflux-mediated resistance.[1]
Mechanism of Action
This compound exerts its biological effects primarily through the covalent inhibition of CDK12.[1] CDK12, in complex with its partner Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2] This phosphorylation is essential for the transition from transcription initiation to productive elongation.[2]
By covalently binding to Cys1039, this compound allosterically inhibits the kinase activity of CDK12, leading to a dose-dependent decrease in the phosphorylation of RNAPII at serine 2 (Ser2).[2][3] The inhibition of RNAPII phosphorylation disrupts the transcription of genes involved in the DNA damage response (DDR), including BRCA1.[1] This impairment of the DDR pathway sensitizes cancer cells to DNA damage and can induce apoptosis.[3] Furthermore, this compound has been shown to decrease the expression of key oncogenes such as MYC and the anti-apoptotic protein MCL1.[3]
In addition to its primary target, this compound also acts as a non-covalent inhibitor of CDK9.[3]
Signaling Pathway of this compound Action
Caption: this compound covalently inhibits the CDK12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II and disrupting the transcription of DNA damage response genes, ultimately leading to apoptosis.
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions |
| CDK12 | Potent (not specified) | Not specified |
| CDK9/cyclinT1 | 23.9 | Not specified |
| cdk2/cyclin A | 932 | Not specified |
| CDK7/Cyclin H/MNAT1 | 1210 | Not specified |
| CDK7/CyclinH complex | > 1000 | Not specified |
Data sourced from MedChemExpress product information.[4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Kelly | Neuroblastoma (THZ1-resistant) | 8 - 40 |
| LAN5 | Neuroblastoma (THZ1-resistant) | 8 - 40 |
| SK-N-BE2 | Neuroblastoma (THZ1-resistant) | 8 - 40 |
| PC-9 | Lung Cancer (THZ1-resistant) | 8 - 40 |
| NCI-H82 | Lung Cancer (THZ1-resistant) | 8 - 40 |
| NCI-H3122 | Lung Cancer (THZ1-resistant) | 8 - 40 |
IC50 values represent a range observed across THZ1-resistant neuroblastoma and lung cancer cells.[3]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the CellTiter-Glo® assay after treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
This compound
-
DMSO (for stock solution)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM).[3]
-
Cell Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for RNAPII Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of RNAPII.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-RNAPII CTD repeat YSPTSPS (phospho S2)
-
Anti-RNAPII (total)
-
Anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 0-3000 nM) for a specified duration (e.g., 6 hours).[3]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signal to the total RNAPII and a loading control.
Development and Preclinical Studies
Information regarding the detailed synthetic pathway, comprehensive in vivo efficacy in specific xenograft models (including dosing regimens and tumor growth inhibition data), and the pharmacokinetic (ADME) profile of this compound is not extensively available in the public domain at the time of this writing. Further investigation into the supplementary materials of primary research articles and patent literature may provide more detailed insights into these aspects of its preclinical development.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against cancers reliant on transcriptional regulation. Its covalent mechanism of action and ability to overcome resistance to earlier CDK inhibitors make it a valuable tool for cancer research and a promising candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate a deeper understanding of this compound and to support ongoing efforts to exploit its therapeutic potential.
References
Cdk12-IN-E9: A Technical Guide to its Role in Inhibiting Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit Cyclin K, has emerged as a critical regulator of transcriptional elongation. This complex phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key event in ensuring the processivity of transcription, particularly for long genes that are frequently implicated in the DNA damage response (DDR).[1][2] The dysregulation of CDK12 activity is increasingly recognized in various cancers, making it an attractive target for therapeutic intervention. Cdk12-IN-E9 is a potent and selective covalent inhibitor of CDK12 that has shown significant promise in preclinical studies. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on transcriptional regulation, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its inhibitory effect on transcriptional regulation primarily by targeting CDK12, a serine/threonine kinase. CDK12, in its active state complexed with Cyclin K, phosphorylates the heptapeptide repeats (YSPTSPS) of the RNAPII CTD, with a preference for Serine 2 (Ser2) and Serine 5 (Ser5) residues.[3][4] This phosphorylation cascade is essential for the transition from transcription initiation to productive elongation, preventing premature termination and ensuring the synthesis of full-length messenger RNA (mRNA).
This compound is a covalent inhibitor, forming a stable bond with a cysteine residue in the CDK12 active site. This irreversible binding potently blocks the kinase activity of the CDK12/Cyclin K complex. The inhibition of CDK12 by this compound leads to a global reduction in RNAPII CTD phosphorylation, particularly at the Ser2 mark, which is a hallmark of elongating polymerase.[5] This hypo-phosphorylation state impairs the recruitment of essential elongation factors and RNA processing machinery, leading to a widespread defect in transcriptional elongation. Consequently, the expression of long genes, including critical DDR genes like BRCA1 and ATM, is disproportionately affected, rendering cancer cells more vulnerable to DNA damaging agents.[1]
Quantitative Data
The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity.
| Target Kinase | IC50 (nM) | Assay Conditions |
| CDK12/Cyclin K | 23.9 | In vitro kinase assay |
| CDK9/Cyclin T1 | Non-covalent | In vitro kinase assay |
| CDK2/Cyclin A | 932 | In vitro kinase assay |
| CDK7/Cyclin H/MNAT1 | 1210 | In vitro kinase assay |
Table 1: Kinase Inhibitory Activity of this compound.[5]
| Cell Line | Cancer Type | Antiproliferative IC50 (nM) |
| Kelly | Neuroblastoma | 8 - 40 |
| LAN5 | Neuroblastoma | 8 - 40 |
| SK-N-BE2 | Neuroblastoma | 8 - 40 |
| PC-9 | Non-small cell lung cancer | 8 - 40 |
| NCI-H82 | Small cell lung cancer | 8 - 40 |
| NCI-H3122 | Non-small cell lung cancer | 8 - 40 |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Western Blot Analysis of RNAPII Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of the RNA Polymerase II C-terminal domain.
Materials:
-
Cancer cell lines (e.g., Kelly, PC-9)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII CTD Ser2
-
Rabbit anti-phospho-RNAPII CTD Ser5
-
Mouse anti-total RNAPII
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 30, 100, 300, 1000, 3000 nM) or DMSO for a specified time (e.g., 6 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the antiproliferative effect of this compound and calculate its IC50 value.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or DMSO for 72 hours.[5]
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the IC50 value using a non-linear regression curve fit.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).[5]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable chemical probe for studying the role of CDK12 in transcriptional regulation and a promising lead compound for the development of novel anticancer therapeutics. Its potent and selective inhibition of CDK12 leads to a profound disruption of transcriptional elongation, particularly affecting the expression of genes critical for the DNA damage response. The detailed protocols provided in this guide will enable researchers to further investigate the multifaceted roles of CDK12 and the therapeutic potential of its inhibition.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Off-Target Profile of Cdk12-IN-E9
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cdk12-IN-E9 is a potent, covalent inhibitor developed to target Cyclin-Dependent Kinase 12 (CDK12), a key regulator of transcriptional elongation. It was designed to overcome resistance mechanisms, such as those involving ABC transporter-mediated efflux, which affect previous generations of CDK inhibitors. While highly potent against its primary target, a comprehensive understanding of its effects on other kinases is critical for the accurate interpretation of experimental results and for its potential therapeutic development. This document provides a detailed technical overview of the known biological targets of this compound beyond CDK12, presenting quantitative data, mechanistic insights, and detailed experimental protocols used for its characterization.
Summary of Off-Target Activity
This compound exhibits a distinct profile of off-target activity, with the most significant interaction observed with CDK9, another critical transcriptional kinase. Its activity against other cyclin-dependent kinases, such as CDK2 and CDK7, is substantially weaker. The acrylamide warhead of this compound is designed to form a covalent bond with a cysteine residue (Cys1039) in CDK12; this mechanism may also contribute to its interaction with the structurally homologous CDK13.[1][2]
Data Presentation
The inhibitory activities of this compound against various kinases and its antiproliferative effects in cancer cell lines are summarized below.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase Complex | IC50 (nM) | Inhibition Type | Selectivity (Fold vs. CDK9) |
|---|---|---|---|
| CDK9 / cyclin T1 | 23.9 | Non-covalent | 1x |
| CDK2 / cyclin A | 932 | Not Specified | ~39x |
| CDK7 / Cyclin H / MNAT1 | 1210 | Not Specified | ~51x |
| CDK13 / cyclin K | Not Publicly Available | Potentially Covalent | Not Applicable |
Data sourced from MedChemExpress product datasheet.[3]
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| Kelly | Neuroblastoma (THZ1-Resistant) | 8 - 40 |
| LAN5 | Neuroblastoma | 8 - 40 |
| SK-N-BE2 | Neuroblastoma | 8 - 40 |
| PC-9 | Lung Cancer | 8 - 40 |
| NCI-H82 | Lung Cancer | 8 - 40 |
| NCI-H3122 | Lung Cancer | 8 - 40 |
Data reflects the potent antiproliferative activity in THZ1-resistant (THZ1R) neuroblastoma and lung cancer models.[3][4]
Analysis of Key Off-Targets
CDK9
The most significant off-target of this compound is CDK9 . With an IC50 of 23.9 nM, the compound is a potent, non-covalent inhibitor of this kinase.[3][4] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which, like CDK12, plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] Specifically, CDK9-mediated phosphorylation of Serine 2 (Ser2) of the RNAPII CTD is essential for releasing RNAPII from promoter-proximal pausing, enabling productive transcriptional elongation.[5]
The dual inhibition of both CDK12 and CDK9 by this compound likely leads to a more profound and comprehensive suppression of transcriptional elongation than inhibition of CDK12 alone. This combined activity is a probable contributor to the compound's potent antiproliferative effects in cancer cells.[4]
CDK13
CDK7 and CDK2
This compound demonstrates significantly weaker activity against CDK7 and CDK2.
-
CDK7: As a component of the CDK-activating kinase (CAK) complex and transcription factor IIH (TFIIH), CDK7 is involved in both cell cycle progression and transcription initiation. This compound has a very weak binding ability to the CDK7/Cyclin H complex, with an IC50 of 1210 nM (>1 µM).[3][4]
-
CDK2: This kinase is primarily involved in regulating the G1/S phase transition of the cell cycle. This compound inhibits the CDK2/cyclin A complex with an IC50 of 932 nM, indicating it is approximately 39-fold less potent against CDK2 than against CDK9.[3]
At typical experimental concentrations used to probe CDK12 function (e.g., <100 nM), this compound is unlikely to cause significant direct inhibition of CDK2 or CDK7.
Signaling Pathways and Mechanistic Visualizations
The primary mechanism of action for this compound and its key off-targets converges on the regulation of gene transcription through RNA Polymerase II.
Diagram 1: Inhibition of Transcriptional Elongation
The following diagram illustrates the roles of CDK7, CDK9, and CDK12 in the transcription cycle and highlights the points of inhibition by this compound.
Caption: this compound inhibits RNAPII transcription by targeting CDK9 and CDK12.
Diagram 2: Experimental Workflow for Kinase Profiling
This diagram outlines a typical workflow for determining the IC50 of an inhibitor against a panel of kinases.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Detailed Experimental Protocols
The following are representative protocols for assays used to characterize the activity and selectivity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for measuring the inhibition of CDK family kinases using a luminescence-based ATP detection method (e.g., Kinase-Glo™ Max).
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1x kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
ATP Solution: Prepare a 2x ATP solution in kinase buffer at a concentration appropriate for the specific kinase (typically near its Kₘ value).
-
Inhibitor Dilution: Prepare a serial 10-point, 4-fold dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in 1x kinase buffer to achieve a final DMSO concentration of ≤1%.
-
Kinase/Substrate Mix: Dilute the recombinant kinase (e.g., CDK9/CycT1) and a suitable substrate (e.g., GST-fused RNAPII CTD peptide) to 2x final concentration in kinase buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the diluted inhibitor or DMSO vehicle control into wells of a 384-well plate.
-
Add 10 µL of the 2x Kinase/Substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.
-
Incubate the plate at 30°C for 90 minutes.
-
-
Signal Detection and Analysis:
-
Equilibrate the plate and the Kinase-Glo™ Max reagent to room temperature.
-
Add 25 µL of Kinase-Glo™ Max reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTS-based)
This protocol measures the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding:
-
Harvest logarithmically growing cells (e.g., PC-9 lung cancer cells).
-
Seed 1,500-3,000 cells per well in 90 µL of complete growth medium in a 96-well clear-bottom plate.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 10x the final desired concentrations.
-
Add 10 µL of the 10x compound dilutions to the respective wells. Add 10 µL of medium with vehicle (DMSO) to control wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]
-
-
MTS Assay and Data Analysis:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.[7]
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells and plot the results against the logarithm of the inhibitor concentration to calculate the IC50.
-
Protocol 3: Western Blot Analysis for RNAPII Phosphorylation
This protocol is used to assess the cellular activity of this compound by measuring the phosphorylation status of its downstream target, RNAPII.
-
Cell Treatment and Lysis:
-
Seed cells (e.g., Kelly neuroblastoma) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-3000 nM) for 6 hours.[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Electrophoresis and Transfer:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-RNAPII CTD Ser2
-
Total RNAPII
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Quantify band intensity to determine the relative change in RNAPII Ser2 phosphorylation.
-
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12 inhibitor E9 R-isomer|E9;this compound [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK12/13 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 7. Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
Cdk12-IN-E9: A Technical Guide to its Impact on DNA Damage Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Cdk12-IN-E9, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). We delve into its mechanism of action, specifically focusing on its profound effects on DNA Damage Response (DDR) pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the complex biological processes involved. The information presented is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize and study this compound in preclinical research.
Introduction
Cyclin-Dependent Kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII)[1][2]. This activity is particularly critical for the expression of long genes, a category that notably includes a large number of genes essential for the DNA Damage Response (DDR)[2][3][4]. Key DDR genes regulated by CDK12 include those involved in the Homologous Recombination (HR) repair pathway, such as BRCA1, ATR, FANCI, and FANCD2[2][5].
This compound is a covalent inhibitor of CDK12 that has demonstrated potent anti-proliferative activity in various cancer cell lines[6][7]. Its mechanism of action, which leads to the suppression of critical DDR gene expression, creates a state of "BRCAness" or HR deficiency. This has positioned this compound and similar CDK12 inhibitors as promising therapeutic agents, particularly in combination with PARP inhibitors, to induce synthetic lethality in cancer cells[8][9][10]. This guide will explore the molecular underpinnings of this compound's effects and provide practical information for its investigation.
Mechanism of Action
This compound is a selective, covalent inhibitor that targets a cysteine residue in the ATP binding pocket of CDK12[7]. This irreversible binding inhibits the kinase activity of the CDK12/Cyclin K complex.
The primary downstream effect of CDK12 inhibition is the reduced phosphorylation of Serine 2 (Ser2) on the CTD of RNAPII[11]. This hypo-phosphorylation impairs transcription elongation, leading to premature cleavage and polyadenylation (PCPA) of transcripts, particularly affecting long genes[3][12]. As many core DDR genes are characterized by their significant length, their expression is disproportionately suppressed by this compound[3]. The resulting deficiency in HR repair proteins renders cells vulnerable to DNA damaging agents and creates a synthetic lethal interaction with PARP inhibitors.
References
- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® 2.0 Assay Technical Manual [promega.sg]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of Novel Dual Target Inhibitors of CDK12 and PARP1 and Their Antitumor Activities in HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitors promote PARP1 degradation and synergize with PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Initial studies and preclinical data for Cdk12-IN-E9
An In-Depth Technical Guide to the Initial Studies and Preclinical Data of Cdk12-IN-E9
Introduction
Cyclin-dependent kinase 12 (CDK12) has emerged as a significant therapeutic target in oncology. As a transcriptional CDK, it partners with Cyclin K to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3][4] This action is critical for the transcriptional elongation of a specific subset of long genes, many of which are integral to the DNA Damage Response (DDR) pathway.[2][4][5] Consequently, inhibiting CDK12 can induce a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.[3][6] this compound is a potent, selective, and covalent inhibitor of CDK12 developed to overcome resistance mechanisms, such as those mediated by ABC transporters, which can affect other transcriptional CDK inhibitors.[1][7][8] This document provides a comprehensive overview of the initial preclinical data and methodologies used to characterize this compound.
Mechanism of Action
This compound functions as a highly selective covalent inhibitor of CDK12.[7][8] Its mechanism involves the formation of a covalent bond with the cysteine 1039 residue within the CDK12 active site.[8] This irreversible binding potently blocks the kinase activity of the CDK12/Cyclin K complex. The primary downstream effect of this inhibition is a dose-dependent reduction in the phosphorylation of the RNAPII CTD.[7][9] This impairment of transcriptional elongation disproportionately affects long genes, including key oncogenes like MYC and anti-apoptotic factors such as MCL1.[7][9] The ultimate cellular consequences of this compound treatment include the induction of apoptosis, evidenced by increased cleavage of PARP, and cell cycle arrest.[7][9] Notably, this compound is also a non-covalent inhibitor of CDK9 but shows weak activity against CDK7.[2][7][9] A key feature of this compound is its ability to circumvent efflux by ABC transporters, a common mechanism of resistance to other kinase inhibitors.[1][8]
Data Presentation
The preclinical evaluation of this compound has generated significant quantitative data regarding its biochemical and cellular activities. These findings are summarized below.
Table 1: Kinase Inhibitory Activity
This table details the half-maximal inhibitory concentration (IC50) of this compound against a panel of cyclin-dependent kinases, demonstrating its selectivity profile.
| Target Kinase | IC50 Value | Inhibition Type |
| CDK12 | Potent | Covalent |
| CDK9/cyclinT1 | 23.9 nM | Non-covalent |
| cdk2/cyclin A | 932 nM | Non-covalent |
| CDK7/Cyclin H/MNAT1 | 1210 nM | Non-covalent |
| CDK7/CyclinH complex | > 1 µM | Non-covalent |
| Data sourced from MedChemExpress.[2][9] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table summarizes the potent anti-proliferative effects of this compound across various THZ1-resistant (THZ1R) neuroblastoma (NB) and lung cancer cell lines.
| Cell Line | Cancer Type | IC50 Range |
| Kelly | Neuroblastoma | 8 - 40 nM |
| LAN5 | Neuroblastoma | 8 - 40 nM |
| SK-N-BE2 | Neuroblastoma | 8 - 40 nM |
| PC-9 | Lung Cancer | 8 - 40 nM |
| NCI-H82 | Lung Cancer | 8 - 40 nM |
| NCI-H3122 | Lung Cancer | 8 - 40 nM |
| Data sourced from MedChemExpress and related studies.[1][7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The core protocols used in the initial studies of this compound are outlined below.
Biochemical Kinase Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the CDK12/Cyclin K complex.
-
Reaction Setup: A reaction mixture is prepared in a 96-well plate containing purified recombinant CDK12/Cyclin K complex, a specific kinase substrate, and kinase assay buffer.[3]
-
Inhibitor Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations. A DMSO control (vehicle) is included.
-
Initiation: The kinase reaction is initiated by adding a solution of ATP.[3] The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: The amount of ATP remaining after the reaction is quantified using a luminescent detection reagent, such as Kinase-Glo™ Max.[3] Luminescence is inversely proportional to kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells over time.
-
Cell Seeding: Cancer cell lines (e.g., Kelly, PC-9) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with this compound across a range of concentrations (e.g., 10 nM to 10 µM).[7]
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[7]
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo® or by fixing and staining with crystal violet.
-
Data Analysis: The signal (luminescence or absorbance) is read using a plate reader. The results are normalized to the vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.
-
Cell Treatment: Cells (e.g., Kelly, PC-9, NCI-H82) are treated with various concentrations of this compound (e.g., 0 to 3000 nM) for a specified duration, such as 6 hours.[7][9]
-
Protein Extraction: Cells are washed with cold PBS and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are denatured, loaded onto a polyacrylamide gel, and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-RNAPII, total RNAPII, MYC, MCL1, cleaved PARP, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control to determine relative protein levels.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK12 inhibitor E9 R-isomer|E9;this compound [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Cdk12-IN-E9: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 12 (Cdk12), in complex with its partner Cyclin K, plays a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This activity is essential for the expression of a specific subset of long genes, many of which are critically involved in the DNA damage response (DDR) and DNA replication.[1][2][3] Consequently, Cdk12 has emerged as a compelling target in oncology. Cdk12-IN-E9 is a potent and selective covalent inhibitor of Cdk12.[4][5] This technical guide provides an in-depth overview of the impact of this compound on cell cycle progression, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Introduction to Cdk12 and its Role in the Cell Cycle
Cdk12 is a transcriptional cyclin-dependent kinase that is distinct from the CDKs that directly control cell cycle phase transitions (e.g., Cdk1, Cdk2, Cdk4/6).[6][7] Its primary function is to regulate gene expression, which in turn affects cell cycle progression and the maintenance of genomic stability.[1][8] The Cdk12/Cyclin K complex phosphorylates Serine 2 (Ser2) and Serine 5 (Ser5) residues in the C-terminal domain (CTD) of RNAPII, a modification that is critical for the processivity of transcription, particularly for long genes.[8][9]
Many of the genes under the control of Cdk12 are integral components of the DNA damage response, including key players in homologous recombination such as BRCA1, BRCA2, and ATM.[8] Furthermore, Cdk12 regulates the expression of core DNA replication genes.[2] By controlling the expression of these critical genes, Cdk12 activity is essential for both the G1/S and G2/M checkpoints of the cell cycle.[2][6]
Inhibition of Cdk12 has been shown to induce cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[2][4] In some contexts, Cdk12 inhibition leads to a G1/S arrest due to the downregulation of DNA replication genes.[2] In other cell types, a G2/M arrest is observed, which is often associated with the activation of the DNA damage checkpoint.[4]
This compound: A Covalent Inhibitor of Cdk12
This compound is a potent and selective covalent inhibitor of Cdk12.[4][5] It also exhibits non-covalent inhibitory activity against Cdk9.[4] An important feature of this compound is its ability to circumvent efflux by ABC transporters, which can be a mechanism of resistance to other transcriptional CDK inhibitors.[4][5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data regarding the impact of this compound on cell proliferation and cell cycle distribution.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| Kelly | Neuroblastoma | 8 - 40 | 72 | [4][10] |
| LAN5 | Neuroblastoma | 8 - 40 | 72 | [10] |
| SK-N-BE2 | Neuroblastoma | 8 - 40 | 72 | [10] |
| PC-9 | Lung Cancer | 8 - 40 | 72 | [4][10] |
| NCI-H82 | Lung Cancer | 8 - 40 | 72 | [4][10] |
| NCI-H3122 | Lung Cancer | 8 - 40 | 72 | [10] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | Effect on Cell Cycle | Reference |
| NB cells | 24-hour exposure to this compound | G2/M arrest | [4][10] |
| THZ1r lung cancer cells | 24-hour exposure to this compound | Increase in the sub-G1 population (indicative of apoptosis) | [4][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound on cell cycle progression.
Cell Culture and Drug Treatment
-
Cell Lines: Kelly (neuroblastoma) and PC-9 (lung cancer) cells can be obtained from ATCC.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations.
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide (PI).[11][12]
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of RNAPII Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of RNAPII, a direct target of Cdk12.
-
Protein Extraction: Treat cells with this compound for a short duration (e.g., 6 hours) to observe direct effects on kinase activity.[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RNAPII CTD (Ser2)
-
Phospho-RNAPII CTD (Ser5)
-
Total RNAPII
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Cdk12 and the experimental workflow for cell cycle analysis.
Signaling Pathway of Cdk12 and its Inhibition by this compound
Caption: Cdk12 signaling and the impact of this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects.
Conclusion
This compound is a valuable tool for investigating the role of Cdk12 in cellular processes and holds potential as a therapeutic agent. Its ability to covalently inhibit Cdk12 leads to the downregulation of critical DNA damage response and replication genes, ultimately resulting in cell cycle arrest and, in some cases, apoptosis. The provided data and protocols offer a framework for researchers to further explore the mechanism of action of this compound and its impact on cancer cell biology. This in-depth understanding is crucial for the continued development of Cdk12 inhibitors as a novel class of anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The structure and substrate specificity of human Cdk12/Cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Cdk12-IN-E9: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a key transcriptional regulator involved in various cellular processes, including gene transcription, RNA splicing, DNA damage response (DDR), and cell cycle progression.[1] Its role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) is crucial for transcriptional elongation.[1][2] Dysregulation of CDK12 has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[1][3] Cdk12-IN-E9 is a potent and selective covalent inhibitor of CDK12 and a non-covalent inhibitor of CDK9.[1][2] It has demonstrated significant anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest and apoptosis.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CDK12 kinase activity. This leads to a reduction in the phosphorylation of the RNAPII CTD, which in turn impairs transcriptional elongation.[1] The consequence of this inhibition is the downregulation of genes critical for cancer cell survival and proliferation, including key oncogenes like MYC and MCL1.[1] Furthermore, inhibition of CDK12 has been shown to disrupt the DNA damage response, sensitizing cancer cells to DNA-damaging agents.[4][5][6][7] this compound also non-covalently inhibits CDK9, which can contribute to its anti-cancer effects.[1][2]
Data Presentation
Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK12 | Potent |
| CDK9/cyclinT1 | 23.9 |
| cdk2/cyclin A | 932 |
| CDK7/Cyclin H/MNAT1 | 1210 |
Table 1: In vitro kinase inhibitory activity of this compound against a panel of cyclin-dependent kinases. Data sourced from MedChemExpress.[2]
Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 Range (nM) |
| Kelly | Neuroblastoma | 8 - 40 |
| LAN5 | Neuroblastoma | 8 - 40 |
| SK-N-BE2 | Neuroblastoma | 8 - 40 |
| PC-9 | Lung Cancer | 8 - 40 |
| NCI-H82 | Lung Cancer | 8 - 40 |
| NCI-H3122 | Lung Cancer | 8 - 40 |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Cells were treated for 72 hours. Data sourced from MedChemExpress.[1][2]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[2]
-
Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM). To aid dissolution, ultrasonic treatment may be necessary.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/mL in 200 µL per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 10 nM to 10 µM).[1][2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[1][2]
-
Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol outlines the procedure for analyzing protein expression levels following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII (Ser2), anti-RNAPII, anti-MYC, anti-MCL1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well or 10 cm plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 30, 100, 300, 1000, 3000 nM) for a specified duration (e.g., 6 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel.[9] After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After washing the membrane again with TBST, add the ECL substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.
Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at 37°C.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[11]
RNA Sequencing
This protocol provides a general outline for performing RNA sequencing to analyze transcriptional changes induced by this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
Library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for the desired time. Extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform bioinformatic analysis of the sequencing data. This includes quality control of the raw reads, mapping the reads to a reference genome, quantifying gene expression levels, and identifying differentially expressed genes between this compound-treated and control samples.
Signaling Pathway Diagrams
Caption: CDK12 in the DNA Damage Response.
Caption: CDK12 in PI3K/AKT and WNT signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK12 inhibition mediates DNA damage and is synergistic with sorafenib treatment in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Cyclin K-CDK12 complex induces DNA damage and increases the effect of androgen deprivation therapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ptglab.com [ptglab.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Protocols [moorescancercenter.ucsd.edu]
Application Notes and Protocols for Cdk12-IN-E9 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcriptional elongation, primarily through its phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3][4] This kinase plays a pivotal role in the expression of long genes, including those integral to the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[2][5][6] Dysregulation of CDK12 activity is implicated in various cancers, making it an attractive therapeutic target.[1][3][5][7]
Cdk12-IN-E9 is a potent and selective covalent inhibitor of CDK12.[7][8] It also acts as a non-covalent inhibitor of CDK9.[8][9] By forming a covalent bond, this compound offers a distinct mechanism of action that can be leveraged to study CDK12 function and to develop novel anti-cancer therapies.[7] These application notes provide a detailed protocol for utilizing this compound in Western blot experiments to probe the CDK12 signaling pathway.
Mechanism of Action
This compound covalently binds to a cysteine residue within the ATP-binding pocket of CDK12, thereby irreversibly inhibiting its kinase activity.[7] This inhibition leads to a dose-dependent decrease in the phosphorylation of RNAPII at Serine 2 (Ser2), a key substrate of CDK12.[8] The subsequent disruption of transcriptional elongation affects the expression of downstream target genes, including those involved in the DDR and cell survival, such as MYC and MCL1.[8][9] Inhibition of CDK12 can lead to G2/M cell cycle arrest and increased PARP cleavage, indicative of apoptosis.[8][9]
Data Presentation
This compound Activity Profile
| Parameter | Value | Reference |
| Target(s) | Covalent CDK12 inhibitor, non-covalent CDK9 inhibitor | [8][9] |
| IC50 (CDK12) | 23.9 nM | [9] |
| IC50 (CDK9/cyclinT1) | 932 nM | [9] |
| Antiproliferative IC50 | 8 - 40 nM (in various cancer cell lines) | [8][9] |
| Molecular Formula | C24H30N6O2 | [9] |
| Molecular Weight | 434.53 g/mol | [9] |
Recommended Antibody Targets for Western Blot Analysis
| Target Protein | Expected Change with this compound Treatment | Rationale | Recommended Antibody Type |
| Phospho-RNAPII (Ser2) | Decrease | Direct target of CDK12 kinase activity. | Phospho-specific |
| Total RNAPII | No significant change (short-term) | Control for total protein levels. | Total protein |
| CDK12 | No significant change | To confirm consistent expression of the target protein. | Total protein |
| Cyclin K | No significant change | Binding partner of CDK12. | Total protein |
| MYC | Decrease | Downstream effector of CDK12-mediated transcription. | Total protein |
| MCL1 | Decrease | Anti-apoptotic protein whose expression is regulated by CDK12. | Total protein |
| Cleaved PARP | Increase | Marker of apoptosis. | Cleavage-specific |
| γH2AX | Increase | Marker of DNA damage. | Phospho-specific |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to be sensitive to CDK12 inhibition. Examples include Kelly, LAN5, SK-N-BE2 (neuroblastoma), PC-9, and NCI-H82 (lung cancer) cells.[8][9]
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 30 nM to 3000 nM.[9]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for a specified period. For observing changes in RNAPII phosphorylation, a 6-hour incubation is recommended.[8][9] For assessing effects on cell cycle or apoptosis, a 24-hour incubation may be more appropriate.[8]
Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. The use of phosphatase inhibitors is crucial for preserving the phosphorylation state of proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
To 20-30 µg of protein lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is often the preferred blocking agent to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To analyze multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a different target (e.g., probing for total RNAPII after probing for phospho-RNAPII).
-
Mandatory Visualizations
Caption: this compound inhibits the CDK12/Cyclin K complex, leading to reduced RNAPII phosphorylation, decreased transcription of DDR and survival genes, and induction of apoptosis.
Caption: Workflow for Western blot analysis of this compound-treated cells.
References
- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Cdk12-IN-E9 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk12-IN-E9, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in various in vitro assays. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways.
Introduction to this compound
This compound is a covalent inhibitor of CDK12, a key regulator of transcriptional elongation and a critical component of the DNA damage response (DDR) pathway.[1] It also exhibits non-covalent inhibitory activity against CDK9.[2][3] By inhibiting CDK12, this compound disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), leading to impaired transcription of genes involved in DNA repair, including BRCA1.[4][5] This mechanism makes CDK12 an attractive therapeutic target in various cancers. This compound has demonstrated potent anti-proliferative activity in cancer cell lines, particularly those resistant to other therapies.[2][6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound across various assays and cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| CDK12 | Not explicitly stated, but competes with bio-THZ1 at low nanomolar ranges[7] | Covalent inhibitor |
| CDK9/cyclinT1 | 23.9 | Non-covalent inhibitor[8] |
| CDK2/cyclin A | 932 | [8] |
| CDK7/Cyclin H/MNAT1 | 1210 | Weak binding ability, IC50 > 1 µM[2][8] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| Kelly | Neuroblastoma (THZ1-resistant) | 8 - 40 | 72 hours[2][8] |
| LAN5 | Neuroblastoma | 8 - 40 | 72 hours[8] |
| SK-N-BE2 | Neuroblastoma | 8 - 40 | 72 hours[8] |
| PC-9 | Lung Cancer | 8 - 40 | 72 hours[2][8] |
| NCI-H82 | Lung Cancer | 8 - 40 | 72 hours[2][8] |
| NCI-H3122 | Lung Cancer | 8 - 40 | 72 hours[8] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by targeting the CDK12/Cyclin K complex, a critical regulator of gene transcription.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. thesgc.org [thesgc.org]
Application Notes: Cdk12-IN-E9 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the solubilization and preparation of stock solutions for Cdk12-IN-E9, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3] Accurate preparation and storage are critical for ensuring the compound's stability and efficacy in experimental settings.
Chemical Properties
This compound is a valuable chemical probe for studying the biological functions of CDK12 and for potential therapeutic development.[4] It functions as a covalent inhibitor of CDK12 and a non-covalent inhibitor of CDK9, while notably avoiding efflux by ABC transporters, which can be a mechanism of drug resistance.[1][2][4][5]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀N₆O₂ | [2][6] |
| Molecular Weight | 434.53 g/mol | [2] |
| CAS Number | 2020052-55-3 | [2][6][7] |
| Appearance | Solid powder | [6] |
| Purity | >98% | [6] |
Solubility Data
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). For in vivo applications, specific solvent mixtures are required to ensure biocompatibility and solubility.
| Solvent / System | Solubility | Notes |
| DMSO (In Vitro) | 125 mg/mL (287.67 mM) | Ultrasonic treatment may be needed to achieve full dissolution. Use of new, hygroscopic DMSO is recommended.[1][2][8] |
| 10% DMSO + 90% Corn Oil (In Vivo) | ≥ 20.83 mg/mL (47.94 mM) | Prepare a concentrated DMSO stock first, then dilute with corn oil.[1][2][8] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (In Vivo) | ≥ 2.08 mg/mL (4.79 mM) | Solvents should be added sequentially as described in the protocol below.[2] |
Experimental Protocols
Protocol 1: Preparation of In Vitro Stock Solutions in DMSO
This protocol describes the preparation of a concentrated stock solution for use in cell culture and other in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration. The formula is: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) .
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile tube.
-
Add Solvent: Add the calculated volume of sterile DMSO to the powder.
-
Dissolve: Vortex the solution vigorously. If particulates remain, use an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[2] Ensure the final solution is clear.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
Stock Solution Storage:
Example Calculations for DMSO Stock Solutions:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.435 mg | 2.173 mg | 4.345 mg |
| 5 mM | 2.173 mg | 10.863 mg | 21.727 mg |
| 10 mM | 4.345 mg | 21.727 mg | 43.453 mg |
Protocol 2: Preparation of In Vivo Formulations
For animal studies, this compound must be formulated in a biocompatible vehicle. It is recommended to prepare these solutions fresh on the day of use.[1]
Method A: Corn Oil Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 208.3 mg/mL).
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the concentrated DMSO stock solution to the corn oil.
-
Mix thoroughly until a clear, uniform solution is achieved. This yields a final solution with 10% DMSO.[1][2]
Method B: Saline/PEG300/Tween-80 Formulation
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Sequentially add the solvents to the DMSO stock, mixing after each addition:
-
Start with the DMSO stock.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Add 45% saline to reach the final volume.[2]
-
-
Ensure the final solution is clear before administration.
Visualized Pathways and Workflows
Mechanism of Action of this compound
CDK12 forms a complex with Cyclin K to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[4][5] This action is crucial for transcriptional elongation, particularly for genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1. This compound covalently binds to CDK12, inhibiting its kinase activity. This leads to reduced RNAPII phosphorylation, suppression of DDR gene expression, and can ultimately result in cell cycle arrest or apoptosis in cancer cells.[4][5][9]
Caption: this compound inhibits CDK12, blocking RNAPII phosphorylation and DDR gene expression.
Experimental Workflow: From Compound to Assay
This diagram outlines a typical workflow for using this compound in a cell-based experiment, such as evaluating its effect on cell proliferation or target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CDK12 抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. CDK12 inhibitor E9 S-isomer Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Utilizing Cdk12-IN-E9 in THZ1-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted cancer therapies remains a significant challenge in oncology. THZ1, a covalent inhibitor of cyclin-dependent kinases (CDKs) 7, 12, and 13, has shown promise in treating cancers reliant on aberrant transcription. However, its efficacy can be limited by the development of resistance, often mediated by the upregulation of multidrug transporters like ABCB1 and ABCG2.[1][2]
Cdk12-IN-E9 is a potent and selective covalent inhibitor of CDK12 that has been developed to overcome this common resistance mechanism.[1][2][3] Unlike THZ1, this compound is not a substrate for these ABC transporters, allowing it to maintain its cytotoxic effects in THZ1-resistant cancer cells.[1][2] These application notes provide a comprehensive guide for researchers on the use of this compound in preclinical cancer models, particularly those exhibiting resistance to THZ1.
Mechanism of Action
This compound exerts its anti-cancer effects by covalently modifying a cysteine residue (Cys1039) in the kinase domain of CDK12.[1][2] CDK12 is a critical regulator of transcriptional elongation, primarily through its phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3] By inhibiting CDK12, this compound disrupts the transcription of a specific subset of genes, including those involved in the DNA damage response (DDR) and key oncogenic pathways.[4] This leads to cell cycle arrest and apoptosis in susceptible cancer cells.[5]
A key feature of this compound is its ability to bypass the drug efflux pumps that confer resistance to THZ1.[1][2] This makes it a valuable tool for investigating CDK12 as a therapeutic target in drug-resistant settings and for developing novel therapeutic strategies.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in THZ1-Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism to THZ1 | This compound IC50 (nM) |
| Kelly | Neuroblastoma | ABCB1/ABCG2 upregulation | 8 - 40 |
| LAN5 | Neuroblastoma | Not specified | 8 - 40 |
| SK-N-BE2 | Neuroblastoma | ABCB1/ABCG2 upregulation | 8 - 40 |
| PC-9 | Lung Cancer | Not specified | 8 - 40 |
| NCI-H82 | Lung Cancer | Not specified | 8 - 40 |
| NCI-H3122 | Lung Cancer | Not specified | 8 - 40 |
Data compiled from MedChemExpress product information citing Gao et al., 2018.[5][6]
Table 2: Cellular Effects of this compound in THZ1-Resistant Cancer Models
| Cell Line(s) | Treatment | Observed Effect | Reference |
| Kelly, PC-9, NCI-H82 | 0-3000 nM this compound for 6 hours | Dose-dependent decrease in phosphorylated and total RNAPII; decreased MYC and MCL1 expression. | [5] |
| THZ1-resistant lung cancer cells | This compound (24-hour exposure) | Increased PARP cleavage and an increase in the sub-G1 population (indicative of apoptosis). | [5] |
| THZ1-resistant neuroblastoma cells | This compound (24-hour exposure) | G2/M cell cycle arrest. | [5] |
Mandatory Visualizations
Figure 1. Mechanism of this compound in overcoming THZ1 resistance. In THZ1-sensitive cells, THZ1 inhibits CDK7 and CDK12, leading to apoptosis. In resistant cells, ABC transporters efflux THZ1. This compound bypasses this efflux and directly inhibits CDK12, restoring apoptotic signaling.
Figure 2. Experimental workflow for cell viability assay. A streamlined process for determining the anti-proliferative effects of this compound.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in THZ1-resistant cancer cell lines.
Materials:
-
THZ1-resistant cancer cell lines (e.g., Kelly, SK-N-BE2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 10 nM to 10 µM.[5]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of RNAPII and the expression of downstream target proteins.
Materials:
-
THZ1-resistant cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-RNAPII, anti-MYC, anti-MCL1, anti-PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 30, 100, 300, 1000, 3000 nM) for 6 hours.[5]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Competitive Pull-Down Assay for Target Engagement
This protocol is used to demonstrate the direct binding of this compound to CDK12 within the cell.
Materials:
-
THZ1-resistant cancer cell lines
-
This compound
-
Biotinylated THZ1 (bio-THZ1)
-
Cell lysis buffer
-
Streptavidin-agarose beads
-
Western blot reagents (as described above)
-
Primary antibody: anti-CDK12
Protocol:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 6 hours).[2]
-
Lyse the cells and collect the supernatant.
-
Incubate the cell lysates with bio-THZ1 (e.g., 1 µM) to label the CDK12 that is not bound by this compound.[2]
-
Add streptavidin-agarose beads to pull down the bio-THZ1-bound proteins.
-
Wash the beads to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by western blotting using an anti-CDK12 antibody. A decrease in the CDK12 signal with increasing concentrations of this compound indicates competitive binding.
Conclusion
This compound represents a valuable research tool for investigating the role of CDK12 in cancer, particularly in the context of acquired resistance to other CDK inhibitors like THZ1. The protocols outlined in these application notes provide a framework for characterizing the activity of this compound in THZ1-resistant cancer models. These studies can contribute to a better understanding of CDK12-dependent transcriptional regulation and may inform the development of more effective therapies for drug-resistant cancers.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Synthetic Lethality with Cdk12-IN-E9 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective CDK12 inhibitor, Cdk12-IN-E9, to investigate synthetic lethal interactions with PARP inhibitors in cancer cells. Detailed protocols for key experiments are provided to enable robust and reproducible studies.
Introduction to this compound and Synthetic Lethality
Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcription, particularly for genes involved in the DNA damage response (DDR).[1][2][3] this compound is a potent and selective covalent inhibitor of CDK12.[1][4] By binding to a unique cysteine residue outside the canonical kinase domain, this compound effectively abrogates CDK12's function.[1] Inhibition of CDK12 leads to a "BRCAness" phenotype, characterized by impaired homologous recombination (HR), a key DNA double-strand break repair pathway.[2] This induced deficiency in HR creates a synthetic lethal vulnerability with inhibitors of poly(ADP-ribose) polymerase (PARP).
PARP inhibitors trap PARP1 on DNA at sites of single-strand breaks, which are then converted to double-strand breaks during replication. In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death. The combination of a CDK12 inhibitor like this compound with a PARP inhibitor therefore represents a promising therapeutic strategy for cancers that are proficient in HR.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its synergistic effects with PARP inhibitors.
Table 1: this compound Inhibitory Activity
| Compound | Target | IC50 | Cell Lines | Reference |
| This compound | CDK12 | 8 - 40 nM | THZ1R Neuroblastoma and Lung Cancer Cells | [1][4] |
Table 2: Synergy Between CDK12 Inhibitors and PARP Inhibitors
| CDK12 Inhibitor | PARP Inhibitor | Cell Line | Synergy Score (Combination Index) | Reference |
| CDK12-IN-3 | Olaparib | SKOV3 (Ovarian) | < 0.7 (Synergistic) | [5] |
| CDK12-IN-3 | Olaparib | OVCAR3 (Ovarian) | < 0.7 (Synergistic) | [5] |
| Dinaciclib** | Olaparib | TNBC cell lines | Synergistic | [6] |
| SR-4835 | Olaparib | TNBC cell lines | Synergistic | [6] |
*Note: CDK12-IN-3 is a close structural analog of this compound. **Note: Dinaciclib is a broader spectrum CDK inhibitor that also inhibits CDK12.
Signaling Pathways and Experimental Workflow
Signaling Pathway of CDK12 and PARP Inhibitor Synthetic Lethality
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinases-based synthetic lethality: Evidence, concept, and strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK inhibition results in pharmacologic BRCAness increasing sensitivity to olaparib in BRCA1-WT and olaparib resistant in Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cdk12-IN-E9 in Neuroblastoma Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of Cdk12-IN-E9, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in the context of neuroblastoma research. Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is often driven by the amplification of the MYCN oncogene, making targeted therapies against transcriptional regulators like CDK12 a promising avenue of investigation.
This compound offers a significant advantage in neuroblastoma research due to its ability to overcome resistance to other transcriptional CDK inhibitors, such as THZ1.[1] It functions as a covalent inhibitor of CDK12 and a non-covalent inhibitor of CDK9, while notably avoiding efflux by ABC transporters, a common mechanism of drug resistance.[2][3] Its primary mechanism of action involves the inhibition of CDK12-mediated phosphorylation of RNA Polymerase II (RNAPII), leading to a subsequent decrease in the expression of key oncogenes, including MYC, and the anti-apoptotic protein MCL1.[2][3] In neuroblastoma cells, treatment with this compound has been shown to induce a G2/M cell cycle arrest and increase cleavage of PARP, indicative of apoptosis.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in neuroblastoma and other cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Kelly | Neuroblastoma | 8 - 40 | [2][3] |
| LAN5 | Neuroblastoma | 8 - 40 | [3] |
| SK-N-BE2 | Neuroblastoma | 8 - 40 | [3] |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Citation |
| CDK12 | 23.9 | [2] |
| CDK9/cyclinT1 | 932 | [2] |
| CDK2/cyclin A | 1210 | [2] |
| CDK7/Cyclin H/MNAT1 | > 1000 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in neuroblastoma.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in neuroblastoma cell lines.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Neuroblastoma cell lines (e.g., Kelly, LAN5, SK-N-BE2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration in all wells should be less than 0.1%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells. A typical concentration range for this compound is 1 nM to 10 µM.[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a nonlinear regression curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
Neuroblastoma cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-RNAPII, anti-MYCN, anti-MCL1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After treating cells with this compound (e.g., 0-3000 nM for 6 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Neuroblastoma cells treated with this compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat neuroblastoma cells with this compound for 24 hours.[2] Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Cleaved PARP Detection by Western Blot)
Detection of cleaved PARP is a hallmark of apoptosis.
Protocol: The protocol for detecting cleaved PARP is identical to the Western Blot Analysis protocol described above, using a primary antibody specific for cleaved PARP. An increase in the cleaved PARP fragment (89 kDa) indicates an induction of apoptosis.[2]
References
Cdk12-IN-E9: Application Notes and Protocols for Lung Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cdk12-IN-E9, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in the context of lung cancer cell line research. The following sections detail the inhibitor's mechanism of action, its effects on cellular processes, and standardized protocols for its application in key in vitro assays.
Introduction
This compound is a covalent inhibitor of CDK12 and a non-covalent inhibitor of CDK9.[1][2] It has demonstrated potent anti-proliferative activity in various cancer cell lines, including those derived from lung cancer.[1][2] A key feature of this compound is its ability to circumvent resistance mediated by ATP-binding cassette (ABC) transporters, which can be a significant challenge with other kinase inhibitors.[2] this compound exerts its cytotoxic effects through the covalent modification of cysteine 1039 in the CDK12 protein.[3]
Mechanism of Action
CDK12 is a crucial regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for the transcription of long and complex genes, many of which are involved in the DNA damage response (DDR).[4][5] By inhibiting CDK12, this compound leads to a dose-dependent decrease in the phosphorylation of RNAPII.[1][2] This impairment of transcriptional regulation preferentially affects the expression of genes critical for cancer cell survival and proliferation, such as MYC and MCL1.[1][2] The inhibition of CDK12 and the subsequent disruption of DNA damage repair pathways can lead to apoptosis in cancer cells.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in lung cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound in Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-9 | Non-Small Cell Lung Cancer | 8 - 40[1][2] |
| NCI-H82 | Small Cell Lung Cancer | 8 - 40[1][2] |
| NCI-H3122 | Non-Small Cell Lung Cancer | 8 - 40[1][2] |
Table 2: Cellular Effects of this compound in Lung Cancer Cell Lines
| Effect | Lung Cancer Cell Lines | Observation |
| RNAPII Phosphorylation | PC-9, NCI-H82 | Dose-dependent decrease[1][2] |
| MYC Expression | PC-9, NCI-H82 | Decreased expression[1][2] |
| MCL1 Expression | PC-9, NCI-H82 | Decreased expression[1][2] |
| Apoptosis | THZ1-resistant lung cancer cells | Increased PARP cleavage and subG1 population[1][2] |
Mandatory Visualizations
Caption: this compound inhibits CDK12, leading to reduced RNAPII phosphorylation and apoptosis.
Caption: Workflow for evaluating this compound's effects on lung cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on lung cancer cell lines. These are generalized methods and may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Lung cancer cell lines (e.g., PC-9, NCI-H82, NCI-H3122)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A typical concentration range is 1 nM to 10 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of target proteins following treatment with this compound.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII (Ser2), anti-RNAPII, anti-MYC, anti-MCL1, anti-PARP, anti-cleaved PARP, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 30, 100, 300, 1000, 3000 nM) for 6 hours.[1]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Cell Cycle and Apoptosis Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution and to quantify apoptosis.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.[1]
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 1,500 rpm for 5 minutes.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases, as well as the subG1 population (indicative of apoptotic cells).
-
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment and Harvesting:
-
Follow the same procedure as for cell cycle analysis (step 1).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
References
- 1. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 4. Systematic screening identifies ABCG2 as critical factor underlying synergy of kinase inhibitors with transcriptional CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MED12 mutation induces RTK inhibitor resistance in NSCLC via MEK/ERK pathway activation by inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Cdk12-IN-E9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk12-IN-E9 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). It has emerged as a valuable research tool for investigating the biological roles of CDK12 and as a potential therapeutic agent, particularly in cancers that have developed resistance to other transcriptional CDK inhibitors.[1][2] this compound circumvents resistance mechanisms mediated by ATP-binding cassette (ABC) transporters, which can efflux other inhibitors like THZ1.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound in preclinical cancer models.
Mechanism of Action
CDK12, in complex with Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1] This phosphorylation is essential for transcriptional elongation. This compound contains an acrylamide moiety that forms a covalent bond with a cysteine residue in the CDK12 active site, leading to irreversible inhibition.[1] This inhibition results in a dose-dependent decrease in both phosphorylated and total RNAPII, leading to reduced expression of key oncogenes such as MYC and the anti-apoptotic protein MCL1.[2][3]
Signaling Pathway
The inhibition of CDK12 by this compound disrupts the normal process of transcriptional elongation, primarily affecting the expression of long genes, including those involved in the DNA damage response (DDR). This can induce a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.
Caption: CDK12 Signaling Pathway and Inhibition by this compound.
In Vitro Activity
This compound has demonstrated potent antiproliferative activity in various cancer cell lines, particularly in models resistant to the CDK inhibitor THZ1 (THZ1R).
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Kelly | Neuroblastoma (THZ1R) | 8 - 40 | [2][3] |
| LAN5 | Neuroblastoma | 8 - 40 | [3] |
| SK-N-BE2 | Neuroblastoma | 8 - 40 | [3] |
| PC-9 | Lung Cancer (THZ1R) | 8 - 40 | [3] |
| NCI-H82 | Lung Cancer | 8 - 40 | [3] |
| NCI-H3122 | Lung Cancer | 8 - 40 | [3] |
In Vivo Experimental Design
While specific in vivo efficacy studies detailing the dosage and administration of this compound are not extensively published, the following protocols are based on the available information for this compound and general guidelines for similar compounds in xenograft models. It is crucial to perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for your specific animal model and cancer type.
Formulation
This compound is soluble in DMSO. For in vivo administration, a stock solution in DMSO should be prepared and then diluted in a suitable vehicle.
Suggested Vehicle Formulations:
-
For Intraperitoneal (IP) or Oral (PO) Administration: 10% DMSO in corn oil.
-
For Intravenous (IV) Administration: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Preparation Protocol (10% DMSO in Corn Oil):
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20.83 mg/mL).
-
To prepare the working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing or sonication until a clear solution is obtained.
-
It is recommended to prepare the working solution fresh on the day of use.
Animal Models
Xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., nude, SCID, or NSG mice) are commonly used. The choice of cell line should be based on its known sensitivity to CDK12 inhibition in vitro.
Recommended Cell Lines for Xenograft Models:
-
Neuroblastoma: Kelly, LAN5, SK-N-BE2
-
Lung Cancer: PC-9, NCI-H82
General In Vivo Efficacy Study Protocol
This protocol provides a general framework. The specific parameters should be optimized for your experimental goals.
1. Animal Acclimatization and Tumor Implantation:
- Acclimatize animals for at least one week before the start of the experiment.
- Subcutaneously inject 1 x 106 to 10 x 106 cancer cells (resuspended in a suitable medium like PBS or Matrigel) into the flank of each mouse.
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice a week.
- Calculate tumor volume using the formula: Volume = (length x width2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
3. Treatment Administration:
- Control Group: Administer the vehicle solution following the same route and schedule as the treatment group.
- Treatment Group: Administer this compound at a predetermined dose. A starting point for dose-finding studies could be in the range of 10-50 mg/kg, administered via IP or PO routes, once daily or on a 5-days-on/2-days-off schedule.
4. Monitoring and Endpoints:
- Monitor animal health and body weight daily or at least three times a week.
- Measure tumor volume at least twice a week.
- Primary Endpoint: Tumor growth inhibition (TGI).
- Secondary Endpoints:
- Survival analysis.
- Pharmacodynamic (PD) analysis: At the end of the study, or at specific time points, tumors can be harvested to assess the levels of phosphorylated RNAPII, total RNAPII, MYC, and MCL1 by Western blot or immunohistochemistry to confirm target engagement.
- Toxicity assessment: Monitor for signs of toxicity, and at the end of the study, major organs can be collected for histopathological analysis.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study using this compound.
Pharmacokinetics and Pharmacodynamics
Currently, there is limited publicly available information on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in vivo. For novel compounds like this compound, it is highly recommended to conduct PK studies to determine parameters such as half-life, clearance, and bioavailability. PD studies are also essential to correlate the drug concentration with the biological effect on the target (i.e., inhibition of RNAPII phosphorylation in tumor tissue).
Conclusion
This compound is a valuable tool for studying CDK12 function and holds promise as a therapeutic agent. The provided protocols offer a starting point for designing in vivo experiments. Researchers should carefully optimize the experimental conditions, including the choice of animal model, drug formulation, dosage, and administration schedule, to achieve robust and reproducible results.
References
Cdk12-IN-E9: Inducing Apoptosis in Tumor Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk12-IN-E9 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and a non-covalent inhibitor of CDK9.[1][2] By targeting these key transcriptional regulators, this compound disrupts the expression of critical genes involved in DNA damage response (DDR) and cell survival, ultimately leading to apoptosis in tumor cells.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its application in cancer research.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of CDK12, a kinase crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is essential for the transcriptional elongation of long genes, many of which are integral components of the DNA damage response pathway, including BRCA1, ATR, FANCI, and FANCD2.[4][5]
Inhibition of CDK12 by this compound leads to a dose-dependent decrease in RNAPII phosphorylation, resulting in the downregulation of key survival proteins such as MYC and MCL1.[1] This disruption of critical cellular processes triggers cell cycle arrest and initiates the apoptotic cascade, as evidenced by increased cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Furthermore, recent studies suggest a complex interplay where CDK12 inhibition can activate p53 and NF-κB signaling pathways, contributing to the apoptotic response.[6][7][8]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its inhibitory activity against different kinases.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| Kelly | Neuroblastoma | 8 - 40 | 72 |
| LAN5 | Neuroblastoma | 8 - 40 | 72 |
| SK-N-BE2 | Neuroblastoma | 8 - 40 | 72 |
| PC-9 | Lung Cancer | 8 - 40 | 72 |
| NCI-H82 | Lung Cancer | 8 - 40 | 72 |
| NCI-H3122 | Lung Cancer | 8 - 40 | 72 |
Data compiled from MedChemExpress product information.[1][2]
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK12 | Potent covalent inhibitor |
| CDK9/cyclinT1 | 23.9 (non-covalent) |
| cdk2/cyclin A | 932 |
| CDK7/Cyclin H/MNAT1 | > 1000 |
Data sourced from MedChemExpress product information.[2]
Signaling Pathway
Caption: this compound inhibits CDK12/9, leading to apoptosis.
Experimental Protocols
Experimental Workflow: In Vitro Analysis of this compound
Caption: Workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay
This protocol is to determine the anti-proliferative activity of this compound.
Materials:
-
Tumor cell lines (e.g., Kelly, PC-9)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 10 nM to 10 µM.[2]
-
Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.[2]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot Analysis
This protocol is to assess the effect of this compound on protein expression and phosphorylation.
Materials:
-
Tumor cell lines
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-RNAPII, anti-MYC, anti-MCL1, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 30, 100, 300, 1000, 3000 nM) for 6 hours.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Tumor cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours). A time-course experiment is recommended to determine the optimal time point for apoptosis detection.[9]
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Protocol 4: Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Tumor cell lines
-
This compound
-
6-well plates
-
70% ethanol (ice-cold)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time. A 24-hour treatment has been shown to induce G2/M arrest in some neuroblastoma cells.[1]
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.jp [promega.jp]
Troubleshooting & Optimization
Cdk12-IN-E9 not showing expected antiproliferative effects
Technical Support Center: Cdk12-IN-E9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound who are not observing the expected antiproliferative effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and a non-covalent inhibitor of CDK9.[1] CDK12 is a kinase involved in regulating gene transcription, particularly for genes related to the DNA damage response (DDR).[2][3] By inhibiting CDK12, this compound is expected to disrupt these processes, leading to potent antiproliferative activity in sensitive cancer cell lines.[1][4]
Q2: In which cell lines has this compound shown antiproliferative effects?
A2: this compound has demonstrated potent antiproliferative activity in THZ1-resistant neuroblastoma (NB) and lung cancer cells, with IC50 values typically in the nanomolar range.[1][4]
Q3: What is the mechanism of action of this compound?
A3: this compound covalently binds to CDK12, inhibiting its kinase activity. This leads to a decrease in the phosphorylation of RNA Polymerase II, which in turn affects the transcription of genes involved in the DNA damage response.[1][3] This disruption of transcription can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Q4: Are there known resistance mechanisms to CDK12 inhibitors?
A4: Yes, resistance to CDK12 inhibitors can occur. Some potential mechanisms include point mutations in the CDK12 gene that prevent inhibitor binding.[2] Additionally, activation of alternative signaling pathways or upregulation of drug efflux pumps could contribute to resistance.[4][5]
Troubleshooting Guide: this compound Not Showing Expected Antiproliferative Effects
If you are not observing the expected antiproliferative effects with this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
Issue: The compound may have degraded or been improperly stored.
Troubleshooting Steps:
-
Storage: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO.[1][4] Ensure that the compound is fully dissolved before use. For in vitro experiments, it is recommended to use freshly opened DMSO, as hygroscopic DMSO can affect solubility.[1]
-
Working Concentration: Prepare fresh dilutions of the compound for each experiment from a recently prepared stock solution.
Step 2: Review Experimental Design and Cell Culture Conditions
Issue: Suboptimal experimental parameters or cell culture conditions can affect the outcome.
Troubleshooting Steps:
-
Cell Line Sensitivity: Confirm that the cell line you are using is expected to be sensitive to CDK12 inhibition. Sensitivity can be context-dependent and may be influenced by the expression levels of CDK12 and the status of DNA damage response pathways.[2][6]
-
Cell Density: Ensure that cells are seeded at an appropriate density. Overly confluent or sparse cultures can exhibit altered growth rates and drug responses.
-
Treatment Duration: this compound has been shown to have effects after 24 to 72 hours of treatment.[1] Consider extending the treatment duration if you are not observing an effect at earlier time points.
-
Serum Concentration: The concentration of serum in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider testing the compound in medium with a lower serum concentration.
Step 3: Validate Assay Performance
Issue: The chosen cell viability assay may not be optimal or may be prone to artifacts.
Troubleshooting Steps:
-
Assay Type: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, membrane integrity).[7][8] Consider using an orthogonal assay to confirm your results. For example, if you are using an MTT or MTS assay (which measure metabolic activity), you could try an ATP-based assay (like CellTiter-Glo) or a direct cell counting method.[7][9]
-
Compound Interference: Some compounds can interfere with the chemistry of viability assays.[10] For example, a compound might have intrinsic fluorescence that interferes with a fluorescence-based assay. Run appropriate controls, such as the compound in cell-free media, to check for interference.
-
Positive Control: Include a positive control (a compound known to induce cell death in your cell line) to ensure that the assay is performing as expected.
Step 4: Investigate Potential Biological Resistance
Issue: The cells may have intrinsic or acquired resistance to CDK12 inhibition.
Troubleshooting Steps:
-
Target Expression: Verify the expression of CDK12 in your cell line by Western blot or qPCR. Low or absent CDK12 expression could explain the lack of response.
-
Downstream Pathway Analysis: Assess the phosphorylation status of RNA Polymerase II, a direct target of CDK12, by Western blot.[1] A lack of change in phosphorylation after treatment may indicate a problem with compound activity or target engagement.
-
Alternative Signaling Pathways: Cancer cells can develop resistance by activating compensatory signaling pathways.[5][11] Consider investigating other pathways that may be promoting cell survival in your model system.
Quantitative Data Summary
| Compound | Target(s) | IC50 (Antiproliferative Activity) | Cell Lines | Reference |
| This compound | CDK12 (covalent), CDK9 (non-covalent) | 8 - 40 nM | THZ1R Neuroblastoma and Lung Cancer Cells | [1][4] |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay[9][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-RNA Polymerase II
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of RNA Polymerase II (Ser2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. login.medscape.com [login.medscape.com]
- 6. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Cdk12-IN-E9 degradation and stability issues in experiments
Welcome to the technical support center for Cdk12-IN-E9. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address potential issues related to the degradation and stability of this potent and selective covalent CDK12 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation of this compound in your stock or working solution can be a sign of improper dissolution or storage.
-
Initial Dissolution: this compound is soluble in DMSO at a concentration of 125 mg/mL (287.67 mM), but may require ultrasonication to fully dissolve.[1] Ensure that the compound is completely in solution before making further dilutions. For in vivo preparations, if precipitation or phase separation occurs, gentle heating and/or sonication can aid dissolution.[2]
-
Storage: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] To prevent precipitation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many compounds. Always use newly opened, anhydrous DMSO for preparing your stock solution.[2]
Q2: I am observing lower than expected potency or inconsistent results in my cell-based assays. Could this be a stability issue?
A2: Yes, a loss of potency or inconsistent results can be indicative of compound degradation.
-
Storage of Stock Solutions: As mentioned, storing stock solutions for longer than the recommended period (6 months at -80°C or 1 month at -20°C) can lead to degradation.[3]
-
Working Solutions: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[2] For in vitro experiments, while not explicitly stated, it is best practice to prepare fresh dilutions from a properly stored stock solution for each experiment to ensure consistency.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can lead to degradation of the compound. Aliquoting is crucial to maintain the integrity of this compound.[2]
Q3: What are the optimal storage conditions for this compound powder and solutions?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from MedChemExpress.[1]
Q4: I am preparing this compound for in vivo studies. What are the recommended solvent formulations?
A4: Two common formulations for in vivo administration are provided below. It is crucial to add each solvent sequentially and ensure the solution is clear before use.
Formulation 1:
-
10% DMSO
-
90% Corn oil
-
Solubility: ≥ 20.83 mg/mL (47.94 mM)[1]
Formulation 2:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Solubility: ≥ 2.08 mg/mL (4.79 mM)[1]
For continuous dosing periods longer than half a month, careful consideration of the chosen protocol is advised.[3]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various kinases.
| Target | IC50 (nM) |
| CDK12 | Potent (IC50 values range from 8 to 40 nM in antiproliferative assays)[1] |
| CDK9/cyclinT1 | 23.9 |
| cdk2/cyclin A | 932 |
| CDK7/Cyclin H/MNAT1 | 1210 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Preparation of Stock Solution (In Vitro)
-
Materials: this compound powder, anhydrous DMSO, ultrasonic bath, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of powder, add 0.2301 mL of DMSO).[1]
-
Vortex briefly and then place the vial in an ultrasonic bath until the solution is clear and all powder is dissolved.[1]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
General Protocol for Cell-Based Antiproliferative Assay
-
Cell Seeding: Seed cells (e.g., Kelly, PC-9, NCI-H82) in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a fresh aliquot of the stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours).[1]
-
Viability Assessment: Assess cell viability using a suitable method, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified signaling pathway of CDK12 and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting decision tree for this compound stability and activity issues.
References
Overcoming Cdk12-IN-E9 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Cdk12-IN-E9 and navigate its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3] Its primary mechanism of action is the formation of a covalent bond with the cysteine residue Cys1039 in the kinase domain of CDK12.[3] This irreversible binding inhibits the kinase activity of CDK12, which is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][4] Inhibition of RNAPII phosphorylation leads to defects in transcriptional elongation, particularly of long genes, including many involved in the DNA damage response (DDR).[5][6]
Q2: What are the known off-targets of this compound?
A2: The most prominent off-target of this compound is CDK9, which it inhibits non-covalently.[1][4] Due to the high structural homology, it is also expected to inhibit CDK13.[7] this compound has been shown to have weak binding affinity for the CDK7/CyclinH complex.[1][4] A comprehensive kinome scan would provide a broader view of its selectivity.
Q3: Why do I observe a phenotype that is inconsistent with CDK12 inhibition alone?
A3: This could be due to the off-target inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which also phosphorylates RNAPII to promote transcriptional elongation.[8][9] Inhibition of both CDK12 and CDK9 can lead to a more pronounced transcriptional suppression than inhibiting CDK12 alone.[7] Additionally, unexpected phenotypes could arise from inhibition of other unknown off-target kinases.
Q4: How can I confirm that my observed phenotype is due to on-target CDK12 inhibition?
A4: There are several experimental strategies to validate on-target effects:
-
Use of a resistant mutant: Employ cell lines expressing a Cdk12 mutant where the covalent binding site is altered, such as the C1039F mutation.[10] On-target effects of this compound will be significantly diminished in these cells.
-
Inhibitor wash-out experiment: For non-covalent off-target effects, washing out the inhibitor may lead to a quicker reversal of the phenotype compared to the irreversible on-target inhibition of CDK12.[11]
-
Comparison with other CDK12 inhibitors: Compare the phenotype induced by this compound with that of other structurally different CDK12 inhibitors or CDK12/13 degraders (e.g., THZ531, BSJ-4-116).[3][10] Consistent phenotypes across different inhibitors suggest an on-target effect.
-
Rescue experiments: Attempt to rescue the phenotype by overexpressing a wild-type, but not a kinase-dead, version of CDK12.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed at low concentrations.
-
Possible Cause 1: Off-target effects. The potent non-covalent inhibition of CDK9 by this compound can contribute to cytotoxicity, as CDK9 is essential for the transcription of key survival genes.[9] Dual inhibition of CDK12 and CDK13 can also lead to potent cell death.[7]
-
Troubleshooting Steps:
-
Titrate the concentration: Determine the minimal effective concentration that inhibits CDK12 without causing excessive cytotoxicity.
-
Use a CDK9 inhibitor as a control: Compare the cellular effects of this compound with a selective CDK9 inhibitor to understand the contribution of CDK9 inhibition.
-
Employ a resistant cell line: Use a Cdk12 C1039F mutant cell line to assess the cytotoxicity mediated by off-target effects.[10]
-
Problem 2: Discrepancy between in vitro kinase assay results and cellular activity.
-
Possible Cause 1: Cell permeability and efflux. While this compound is designed to avoid efflux by ABC transporters, which is a resistance mechanism for other inhibitors like THZ1, its cellular uptake and local concentration might still vary across different cell lines.[3]
-
Possible Cause 2: Cellular context. The activity of CDK12 and the cellular response to its inhibition can be highly dependent on the specific cellular context, including the status of other signaling pathways and the expression levels of compensatory kinases.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm target engagement of this compound with CDK12 in your specific cell line.[12][13] This assay measures the thermal stabilization of a protein upon ligand binding in a cellular context.
-
Western Blot Analysis: Confirm the downstream effects of CDK12 inhibition by assessing the phosphorylation status of RNAPII at Serine 2 (pSer2-RNAPII). A dose-dependent decrease in pSer2-RNAPII is a hallmark of on-target CDK12 activity.[1]
-
Assess CDK9-related effects: Monitor the expression of known CDK9 target genes (e.g., MYC, MCL1) to gauge the extent of CDK9 inhibition at the concentrations used.[1]
-
Quantitative Data Summary
| Kinase | This compound IC50 | Notes | Reference |
| CDK12 | 8 - 40 nM | Covalent inhibitor | [1][3] |
| CDK9/cyclinT1 | 932 nM | Non-covalent inhibitor | [14] |
| CDK2/cyclinA | > 1 µM | Weak binding | [14] |
| CDK7/CyclinH | > 1 µM | Weak binding | [1][4] |
Experimental Protocols
Key Experiment: Validating On-Target Activity using a Resistant Mutant
Objective: To differentiate the on-target effects of this compound on CDK12 from its off-target effects.
Methodology: This protocol utilizes a cell line with a Cys1039Phe (C1039F) mutation in CDK12, which prevents the covalent binding of this compound.
-
Cell Culture: Culture both the wild-type and the CDK12-C1039F mutant cell lines under standard conditions.
-
Treatment: Treat both cell lines with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, 72 hours).
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability using CellTiter-Glo, apoptosis by Annexin V staining, or cell cycle progression by flow cytometry).
-
Biochemical Analysis:
-
Prepare cell lysates from both cell lines after a shorter treatment period (e.g., 6 hours).
-
Perform Western blotting to analyze the phosphorylation of RNAPII at Serine 2 (pSer2-RNAPII). Total RNAPII should be used as a loading control.
-
-
Data Analysis: Compare the dose-response curves for the phenotypic and biochemical readouts between the wild-type and mutant cell lines. A significant rightward shift in the dose-response curve for the mutant cell line indicates that the observed effect is primarily due to on-target CDK12 inhibition.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CDK12 elevates cancer cell dependence on P-TEFb by stimulation of RNA polymerase II pause release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Cdk12-IN-E9 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk12-IN-E9, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). This guide is intended for researchers, scientists, and drug development professionals to address common experimental challenges and ensure data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of CDK12.[1][2][3] It also exhibits non-covalent inhibitory activity against CDK9.[2][4] Its primary mechanism involves forming a covalent bond with a cysteine residue (Cys1039) in the CDK12 active site, leading to irreversible inhibition of its kinase activity.[1][3] This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), affecting transcription elongation and leading to downstream effects on gene expression, including those involved in the DNA damage response (DDR).[1][2][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it is recommended to store stock solutions at -80°C.[6] One supplier suggests that stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO.[6] For in vivo studies, a common formulation involves preparing a stock solution in DMSO and then diluting it in corn oil or a mixture of PEG300, Tween-80, and saline.[2][6]
Q4: What is the reported potency (IC50) of this compound?
A4: The IC50 of this compound against CDK12 is in the low nanomolar range. In cell-based antiproliferative assays, the IC50 values have been reported to be between 8 to 40 nM in various cancer cell lines, including THZ1-resistant neuroblastoma and lung cancer cells.[1][2][3]
Troubleshooting Guide
Inconsistent or No Inhibition of CDK12 Activity
Problem: Western blot analysis shows no decrease in phosphorylated RNAPII (Ser2) or downstream targets like MYC and MCL1 after this compound treatment.
Possible Causes & Solutions:
-
Inhibitor Degradation:
-
Solution: Ensure proper storage of the this compound stock solution at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Incorrect Inhibitor Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published effective concentrations range from 10 nM to 10 µM.[2]
-
-
Insufficient Treatment Time:
-
Solution: A 6-hour treatment has been shown to be effective in reducing RNAPII phosphorylation.[2] However, the optimal time may vary depending on the cell line and the specific downstream event being measured. Consider a time-course experiment (e.g., 2, 6, 12, 24 hours).
-
-
Cell Line Resistance:
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance. For example, Kelly E9R neuroblastoma cells have a mutation in the Cdk12 Cys1039 binding site, conferring resistance.[7] Confirm the genotype of your cell line if resistance is suspected. Consider using a different CDK12 inhibitor with an alternative binding mechanism if available.
-
High Variability in Cell Viability Assays
Problem: High standard deviations between replicate wells in a cell viability assay (e.g., CellTiter-Glo, MTT).
Possible Causes & Solutions:
-
Uneven Cell Seeding:
-
Solution: Ensure a single-cell suspension before plating and use appropriate mixing techniques to distribute cells evenly across the plate.
-
-
Edge Effects:
-
Solution: Minimize evaporation from the outer wells of the plate by filling the surrounding wells with sterile water or media. Avoid using the outermost wells for experimental conditions.
-
-
Inhibitor Precipitation:
-
Solution: this compound has limited aqueous solubility. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to prevent precipitation. Visually inspect the media for any signs of precipitation after adding the inhibitor.
-
-
Cellular Heterogeneity:
Off-Target Effects
Problem: Observing unexpected cellular phenotypes that are not consistent with known CDK12 biology.
Possible Causes & Solutions:
-
Inhibition of CDK9:
-
Reactivity of the Covalent Warhead:
-
Solution: The acrylamide warhead of this compound can potentially react with other accessible cysteine residues on other proteins.[1] It is crucial to include appropriate controls, such as a structurally similar but non-covalent analog of the inhibitor if available, to distinguish between on-target and off-target effects. Performing proteome-wide reactivity profiling could also identify potential off-targets.[10]
-
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (Antiproliferative) | 8 - 40 nM | Kelly, LAN5, SK-N-BE2, PC-9, NCI-H82, NCI-H3122 | [1][2] |
| IC50 (CDK12 Kinase Assay) | 23.9 nM | N/A | [6] |
| IC50 (CDK9/cyclinT1) | 932 nM | N/A | [6] |
| IC50 (CDK7/Cyclin H/MNAT1) | 1210 nM | N/A | [6] |
| Effective Concentration (Western Blot) | 0 - 3000 nM | Kelly, PC-9, NCI-H82 | [2] |
| Treatment Duration (Western Blot) | 6 hours | Kelly, PC-9, NCI-H82 | [2] |
| Treatment Duration (Cell Viability) | 72 hours | Kelly, LAN5, SK-N-BE2, PC-9, NCI-H82, NCI-H3122 | [2] |
Experimental Protocols
Western Blot Analysis of RNAPII Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 10, 100, 1000 nM) and a vehicle control (DMSO) for 6 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2), total RNAPII, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Detection: Measure cell viability using a preferred method (e.g., CellTiter-Glo, MTT) according to the manufacturer's instructions.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing RNAPII phosphorylation and transcription.
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: A decision tree to troubleshoot common issues in this compound experiments.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK12 inhibitor E9 racemate|E9;this compound [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic modeling of cell viability assays with in silico lineage tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic modeling of cell viability assays with in silico lineage tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cdk12-IN-E9 In Vivo Efficacy Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CDK12 inhibitor, Cdk12-IN-E9, in in vivo experimental models. Our goal is to equip scientists and drug development professionals with the necessary information to optimize experimental design and enhance the efficacy of this compound.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.
Question: Why am I observing limited or no tumor growth inhibition in my xenograft model after treatment with this compound?
Answer: Several factors can contribute to suboptimal tumor growth inhibition. Consider the following troubleshooting steps:
-
Inhibitor Formulation and Administration:
-
Formulation: this compound is a hydrophobic molecule. Ensure it is properly formulated to maintain solubility and bioavailability in vivo. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil.[1] Prepare the formulation fresh before each administration.
-
Route of Administration: The route of administration can significantly impact drug exposure. While oral bioavailability for some covalent CDK12/13 inhibitors has been reported, intraperitoneal (i.p.) injection is a common route for preclinical studies to ensure consistent delivery.[2]
-
Dosing Schedule: The dosing frequency and duration are critical. Covalent inhibitors like this compound may allow for less frequent dosing due to their prolonged target engagement. However, the half-life of the compound in vivo is a key consideration.[3] A starting point could be daily or every-other-day administration.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Drug Exposure: It is crucial to determine if adequate drug concentrations are reaching the tumor tissue. Perform pharmacokinetic studies to measure the concentration of this compound in plasma and tumor tissue over time. Poor metabolic stability and high clearance have been observed for some CDK12 inhibitors in mice.[3][4]
-
Target Engagement: Confirm that this compound is engaging its target, CDK12, in the tumor. This can be assessed by measuring the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-Ser2 RNAPII), a direct downstream substrate of CDK12.[5] A significant reduction in p-Ser2 RNAPII levels in tumor tissue post-treatment indicates target engagement.
-
-
Tumor Model Selection:
-
Cell Line Sensitivity: Not all tumor cell lines are equally sensitive to CDK12 inhibition. In vitro IC50 values can provide an initial indication of sensitivity. This compound has shown potent antiproliferative activity in neuroblastoma and lung cancer cell lines with IC50 values ranging from 8 to 40 nM.[4]
-
Genetic Context: The genetic background of the tumor model is critical. Tumors with deficiencies in DNA damage response (DDR) pathways, such as those with BRCA1/2 mutations, are often more sensitive to CDK12 inhibitors.[6]
-
-
Combination Therapy:
-
Synergistic Partners: The efficacy of this compound can be significantly enhanced through combination with other agents. Given that CDK12 inhibition induces a "BRCAness" phenotype by downregulating DDR genes, combination with PARP inhibitors (e.g., olaparib) is a well-established synergistic strategy.[7][8]
-
Question: How can I monitor the pharmacodynamic effects of this compound in my in vivo model?
Answer: Monitoring pharmacodynamic biomarkers is essential to confirm target engagement and understand the biological effects of this compound in vivo. Key biomarkers and methods include:
-
p-Ser2 RNAPII: As the primary downstream target of CDK12, a reduction in the phosphorylation of RNAPII at Serine 2 is a direct and reliable indicator of target inhibition.[5] This can be measured in tumor lysates by Western blotting or in formalin-fixed paraffin-embedded (FFPE) tumor sections by immunohistochemistry (IHC).
-
DDR Gene Expression: CDK12 inhibition leads to the downregulation of genes involved in the DNA damage response, such as BRCA1, RAD51, and ATR.[5] Changes in the mRNA levels of these genes can be quantified by qRT-PCR from tumor tissue.
-
RAD51 Foci Formation: RAD51 is a key protein in homologous recombination repair. A decrease in the formation of RAD51 foci in tumor cells upon DNA damage is a functional marker of impaired DDR and can be assessed by immunofluorescence on tumor sections.[9][10]
-
Apoptosis Markers: Increased apoptosis in tumor cells can be evaluated by measuring cleaved PARP or cleaved Caspase-3 levels by Western blotting or IHC.[4]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[4] CDK12, in complex with Cyclin K, plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-Ser2). This phosphorylation is particularly important for the expression of long genes, including many genes involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATR, and FANCI.[5] By inhibiting CDK12, this compound leads to a dose-dependent decrease in p-Ser2 RNAPII, resulting in the downregulation of DDR genes.[4][5] This creates a "BRCAness" phenotype, making cancer cells deficient in homologous recombination repair and thus highly sensitive to DNA-damaging agents and PARP inhibitors.[6] this compound is also a non-covalent inhibitor of CDK9.[4]
What are the potential mechanisms of resistance to this compound?
Resistance to CDK inhibitors can arise through various mechanisms. For CDK4/6 inhibitors, common resistance mechanisms include loss of the retinoblastoma (RB) tumor suppressor, amplification of CDK6, or upregulation of Cyclin E.[11] While specific resistance mechanisms to this compound are not yet fully elucidated, potential mechanisms could include:
-
Mutations in CDK12: Point mutations in the kinase domain of CDK12 could prevent the covalent binding of this compound.
-
Upregulation of drug efflux pumps: this compound was designed to avoid ABC transporter-mediated efflux, which is a common resistance mechanism for other CDK inhibitors.[3] However, upregulation of other transporters could potentially contribute to resistance.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to compensate for the loss of CDK12-mediated transcription of DDR genes.
What are the most promising combination strategies to enhance the efficacy of this compound in vivo?
The most rational and widely explored combination strategy is with PARP inhibitors (e.g., olaparib, rucaparib).[7][8] This is based on the principle of synthetic lethality, where the inhibition of two different DNA repair pathways (in this case, CDK12-mediated DDR gene transcription and PARP-mediated single-strand break repair) is lethal to cancer cells but tolerated by normal cells. A recent study demonstrated that the combination of a similar CDK12 inhibitor, CDK12-IN-3, with olaparib effectively inhibited the growth of homologous recombination-proficient ovarian cancer in mouse xenograft models.[7]
Other potential combination partners include:
-
DNA-damaging agents (e.g., cisplatin): By impairing the DDR, this compound can sensitize tumors to the cytotoxic effects of chemotherapy.
-
Immune checkpoint inhibitors: There is emerging evidence that CDK12 inactivation can increase T-cell infiltration in tumors, suggesting a potential synergy with immune checkpoint blockade.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Model | Reference |
| This compound IC50 | 8 - 40 nM | Kelly, LAN5, SK-N-BE2 (Neuroblastoma), PC-9, NCI-H82, NCI-H3122 (Lung Cancer) | [4] |
| CDK12-IN-3 IC50 | 31 nM (at low ATP) | Biochemical Assay | [3] |
| THZ531 IC50 | ~150 nM | Biochemical Assay | [3] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound. Specific details such as cell line, mouse strain, and dosing regimen should be optimized for each experiment.
1. Cell Culture and Animal Model:
-
Culture the desired cancer cell line (e.g., a cell line with known sensitivity to CDK12 inhibition) under standard conditions.
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice) for tumor cell implantation.
-
Subcutaneously inject 1-10 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
-
Prepare the this compound formulation fresh daily. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound via the desired route (e.g., intraperitoneal injection). The optimal dose and schedule need to be determined empirically. A starting point could be a dose range of 10-50 mg/kg administered daily or every other day.
-
The control group should receive the vehicle solution.
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
5. Pharmacodynamic Analysis:
-
Collect tumor samples at various time points after the last dose to assess target engagement and downstream effects.
-
Process tumor tissue for Western blotting (to measure p-Ser2 RNAPII) and/or FFPE for IHC (to measure p-Ser2 RNAPII and RAD51).
Western Blotting for p-Ser2 RNAPII in Tumor Tissue
1. Sample Preparation:
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-Ser2 RNAPII (e.g., from Cell Signaling Technology or Abcam) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
Normalize the p-Ser2 RNAPII signal to a loading control (e.g., total RNAPII or β-actin).
Visualizations
Caption: this compound inhibits the CDK12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II at Serine 2. This leads to the downregulation of DNA Damage Response (DDR) genes and impairs homologous recombination repair.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide profiling of genetic synthetic lethality identifies CDK12 as a novel determinant of PARP1/2 inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib combined with CDK12-IN-3 to promote genomic instability and cell death in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative imaging of RAD51 expression as a marker of platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdk12-IN-E9 insolubility during experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cdk12-IN-E9. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12).[1][2] It also acts as a non-covalent inhibitor of CDK9.[1][3] Its primary mechanism involves covalently binding to CDK12, which plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II.[4][5][6] This inhibition can lead to decreased expression of genes involved in the DNA damage response (DDR), making cancer cells more susceptible to DNA-damaging agents.[6][7][8]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of CDK12 inhibition. It has shown potent antiproliferative activity in various cancer cell lines.[1][3] Researchers use it to investigate synthetic lethal interactions, for example, with PARP inhibitors, and to overcome resistance to other CDK inhibitors like THZ1.[2][4]
Q3: How should I store this compound?
A3: this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[3] Once dissolved in a solvent, the stock solution is best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]
Troubleshooting Guide: this compound Insolubility
Insolubility is a common issue that can significantly impact experimental outcomes. This guide addresses specific problems you might encounter when preparing this compound solutions.
Problem 1: this compound powder is not dissolving in DMSO for in vitro stock solution.
-
Possible Cause 1: Insufficient Solvent Volume.
-
Solution: Ensure you are using the correct volume of DMSO to achieve your desired concentration. Refer to the solubility data table below. For high concentrations, a significant amount of solvent is needed.
-
-
Possible Cause 2: Inadequate Dissolution Method.
-
Possible Cause 3: Quality of DMSO.
-
Solution: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound. Always use newly opened, anhydrous, high-purity DMSO for preparing your stock solutions.[1]
-
Problem 2: Precipitation is observed in the this compound stock solution upon storage.
-
Possible Cause 1: Improper Storage Temperature.
-
Possible Cause 2: Supersaturated Solution.
-
Solution: You may have created a supersaturated solution that is not stable over time. If precipitation occurs, gently warm the solution and sonicate again before use to redissolve the compound. If the problem persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Problem 3: this compound precipitates when preparing the working solution for in vivo studies.
-
Possible Cause 1: Incorrect Order of Solvent Addition.
-
Solution: For multi-solvent systems, the order of addition is critical. Always add the solvents sequentially as specified in the protocol. For example, when preparing a formulation with 10% DMSO and 90% corn oil, first dissolve the this compound in DMSO and then add the corn oil.[3]
-
-
Possible Cause 2: Rapid Addition of Co-solvents.
-
Solution: Add co-solvents dropwise while vortexing to ensure proper mixing and prevent the compound from crashing out of the solution.
-
-
Possible Cause 3: Final Concentration Exceeds Solubility Limit in the Vehicle.
-
Solution: While this compound has high solubility in pure DMSO, its solubility is lower in aqueous-based or oil-based in vivo vehicles. Ensure your final concentration does not exceed the recommended solubility for the chosen vehicle (see table below). If a higher dose is required, you may need to adjust the formulation or the dosing volume.
-
Data Presentation: this compound Solubility
The following tables summarize the solubility of this compound in common solvents for in vitro and in vivo applications.
Table 1: In Vitro Solubility
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes |
| DMSO | 125 | 287.67 | Ultrasonic treatment is recommended.[1][3] |
Table 2: In Vivo Formulations and Solubility
| Formulation | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Preparation Notes |
| 10% DMSO >> 90% Corn Oil | ≥ 20.83 | ≥ 47.94 | Add solvents sequentially.[3] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.08 | ≥ 4.79 | Add solvents sequentially.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder (Molecular Weight: 434.53 g/mol ). For 1 mL of a 10 mM solution, you will need 4.345 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic bath and sonicate until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Dosing Solution (10% DMSO, 90% Corn Oil)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 208.3 mg/mL).
-
In a separate sterile tube, add the required volume of corn oil (90% of the final volume).
-
Slowly add the this compound DMSO stock solution to the corn oil while vortexing to achieve the final desired concentration and a 10% DMSO concentration.
-
Continue to vortex until the solution is homogeneous and clear.
-
It is recommended to prepare this working solution fresh on the day of use.[9]
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: this compound inhibits the CDK12/Cyclin K complex.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. CDK12 regulates DNA repair genes by suppressing intronic polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cdk12-IN-E9 and Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CDK12 inhibitor, Cdk12-IN-E9, with a specific focus on its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: Direct, comprehensive cytotoxicity data for this compound across a wide range of non-cancerous cell lines is currently limited in publicly available literature. However, based on the mechanism of action of CDK12 inhibitors, some effects on normal cell proliferation can be anticipated. CDK12 is a crucial regulator of transcription and the DNA damage response (DDR), processes essential for all proliferating cells.[1][2] Inhibition of CDK12 can lead to cell cycle arrest and apoptosis.[1]
Studies with the related CDK12/13 inhibitor, THZ531, have utilized non-cancerous fibroblast cell lines (NIH-3T3, IMR-90, and BJ) as controls. While these cells are generally less sensitive than cancer cells, high concentrations of the inhibitor can impact their viability.[3][4] It is crucial to perform dose-response experiments on your specific non-cancerous cell line to determine the precise IC50 value.
Q2: Are there any known off-target effects of this compound that could impact non-cancerous cells?
A2: this compound is described as a potent and selective covalent CDK12 inhibitor.[5][6] However, it also acts as a non-covalent inhibitor of CDK9.[5][6] CDK9 is another key transcriptional regulator, and its inhibition could contribute to the overall cellular phenotype observed. The inhibitor has been shown to have weak binding to the CDK7/CyclinH complex.[5][6] Researchers should consider these activities when interpreting experimental results.
Q3: What are the key signaling pathways affected by this compound in normal cells?
A3: CDK12, in complex with Cyclin K, plays a critical role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcriptional elongation.[2][7] Inhibition of CDK12 leads to a reduction in RNAPII phosphorylation, affecting the expression of a subset of genes, particularly long genes involved in the DNA damage response (DDR), such as BRCA1, ATM, and ATR.[1] This impairment of the DDR pathway can render cells more susceptible to DNA damaging agents. Additionally, CDK12 has been implicated in regulating mRNA splicing and maintaining genomic stability.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity observed in non-cancerous control cell lines at low concentrations of this compound. | The specific non-cancerous cell line may be unusually sensitive to CDK12 inhibition due to its proliferation rate or genetic background. | 1. Verify IC50: Perform a careful dose-response curve to confirm the IC50 value in your specific cell line. 2. Check Cell Health: Ensure the cells are healthy and not under any other stress. 3. Reduce Incubation Time: Consider shorter incubation times with the inhibitor. 4. Use a Different Non-Cancerous Cell Line: If possible, test the inhibitor on a different, well-characterized non-cancerous cell line for comparison. |
| Inconsistent results in cytotoxicity assays. | 1. Inhibitor Instability: Improper storage or handling of this compound. 2. Cell Culture Variability: Inconsistent cell seeding density, passage number, or cell health. 3. Assay Protocol: Variations in the execution of the cytotoxicity assay. | 1. Inhibitor Handling: Aliquot this compound upon receipt and store at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure uniform cell seeding density. 3. Standardize Assay Protocol: Follow a detailed, standardized protocol for all cytotoxicity experiments. |
| Unexpected phenotypic changes in non-cancerous cells (e.g., changes in morphology, cell cycle arrest at a specific phase). | These are potential on-target effects of CDK12 inhibition. CDK12 is involved in cell cycle regulation. | 1. Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution of treated cells. A G2/M arrest has been observed in some cell types.[6] 2. Microscopy: Document any morphological changes with bright-field or fluorescence microscopy. 3. Western Blotting: Analyze the levels of key cell cycle and DDR proteins. |
Quantitative Data
Table 1: Comparative Cytotoxicity of THZ531 in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (nM) (approximate) | Reference |
| Kelly | Neuroblastoma (Cancer) | ~60 | [4] |
| NIH-3T3 | Mouse Embryonic Fibroblast (Non-cancerous) | > 1000 | [3][4] |
| IMR-90 | Human Fetal Lung Fibroblast (Non-cancerous) | > 1000 | [3][4] |
| BJ | Human Foreskin Fibroblast (Non-cancerous) | > 1000 | [3][4] |
Note: The IC50 values for the non-cancerous cell lines are estimated from the dose-response curves presented in the cited literature, as exact values were not provided. These values indicate significantly lower sensitivity compared to the cancer cell line.
Experimental Protocols
Protocol: Cell Viability/Cytotoxicity Assay (MTT/XTT or equivalent)
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize the conditions for each specific cell line.
Materials:
-
Non-cancerous cell line of interest (e.g., NIH-3T3, IMR-90)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl for MTT)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT/XTT Assay:
-
After incubation, add 10-20 µL of MTT or XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
If using MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
If using XTT, the formazan product is soluble and can be measured directly.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Simplified signaling pathway of CDK12 and its inhibition by this compound.
References
- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK12 loss in cancer cells affects DNA damage response genes through premature cleavage and polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
Refining Cdk12-IN-E9 treatment duration for optimal results
Welcome to the technical support center for Cdk12-IN-E9. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing experiments with this potent and selective covalent CDK12 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). It also exhibits non-covalent inhibitory activity against CDK9.[1][2] CDK12 is a key transcriptional regulator that phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process crucial for transcriptional elongation and the expression of genes involved in the DNA damage response (DDR).[3][4] this compound covalently binds to a cysteine residue in CDK12, leading to its irreversible inhibition. This results in decreased RNAPII phosphorylation, leading to premature termination of transcription, particularly of long genes which are often involved in DNA repair.
Q2: What is the recommended starting concentration and treatment duration for this compound?
A2: The optimal concentration and duration are highly cell-line and assay-dependent. Based on published data, a good starting point for concentration is within the IC50 range of 8-40 nM for antiproliferative effects in sensitive cell lines.[1][2] For mechanism of action studies, such as assessing RNAPII phosphorylation, concentrations ranging from 30 nM to 3 µM have been used for short-term treatments (e.g., 6 hours).[1] For longer-term assays like cell viability, a range of 10 nM to 10 µM for 72 hours has been reported.[1][2] We recommend performing a dose-response curve and a time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How can I distinguish between the effects of CDK12 and CDK9 inhibition when using this compound?
A3: This is an important consideration as this compound is a non-covalent inhibitor of CDK9. Several strategies can be employed:
-
Use a more selective CDK9 inhibitor as a control: Compounds that selectively inhibit CDK9 can help delineate its contribution to the observed phenotype.
-
Analyze gene expression changes: Inhibition of CDK12 preferentially affects the expression of long genes involved in the DNA damage response.[5] In contrast, CDK9 inhibition has a more global effect on transcription. Analyzing changes in gene expression, particularly the length-dependent effects, can provide insights.
-
Knockdown experiments: Using siRNA or shRNA to specifically knock down CDK12 or CDK9 can help to validate the on-target effects of this compound.
Q4: Is this compound susceptible to efflux by ABC transporters?
A4: this compound has been designed to avoid ABC transporter-mediated efflux, which is a common mechanism of resistance to other CDK inhibitors like the THZ series.[1][4] This makes it a valuable tool for studying CDK12 function in cells that may have developed resistance to other compounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or reduced effect of this compound | 1. Incorrect dosage: The concentration of the inhibitor may be too low for the specific cell line or assay. 2. Cell line insensitivity: The cell line may not be dependent on CDK12 activity for survival. 3. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 4. Solubility issues: The compound may not be fully dissolved in the culture medium. | 1. Perform a dose-response curve: Test a wider range of concentrations to determine the optimal dose for your cell line. 2. Confirm CDK12 expression and activity: Verify that your cell line expresses functional CDK12. Consider using a positive control cell line known to be sensitive to CDK12 inhibition. 3. Ensure proper storage: Store the compound as a powder at -20°C for long-term storage and as a stock solution in DMSO at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. 4. Ensure complete solubilization: this compound is soluble in DMSO.[6] Ensure the stock solution is clear and properly diluted in the final culture medium. |
| High background or off-target effects | 1. Concentration is too high: High concentrations can lead to inhibition of other kinases, including CDK9. 2. Extended treatment duration: Prolonged exposure may lead to secondary effects not directly related to CDK12 inhibition. | 1. Titrate down the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Optimize treatment time: For mechanistic studies, shorter incubation times (e.g., 6 hours) may be sufficient to observe direct effects on RNAPII phosphorylation without inducing widespread secondary effects.[1] |
| Difficulty interpreting results from long-term experiments (e.g., >72 hours) | 1. Compound stability: The stability of this compound in culture medium over extended periods may be a factor. 2. Cellular adaptation: Cells may adapt to the chronic inhibition of CDK12, leading to altered signaling pathways. | 1. Replenish the inhibitor: For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. 2. Consider acute vs. chronic effects: Be aware that the cellular response to acute CDK12 inhibition can differ from the response to chronic inhibition. Design experiments to investigate both scenarios if relevant to your research question. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. 2. Inconsistent inhibitor preparation: Errors in diluting the stock solution can lead to variability in the final concentration. | 1. Standardize cell culture protocols: Ensure consistency in all aspects of cell handling. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. |
Data Presentation
Table 1: Summary of this compound Treatment Durations and Observed Effects
| Treatment Duration | Concentration Range | Cell Lines | Observed Effects | Citation(s) |
| 6 hours | 0-3000 nM | Kelly, PC-9, NCI-H82 | Dose-dependent decrease in phosphorylated and total RNAPII; decreased MYC and MCL1 expression. | [1] |
| 24 hours | Not specified | THZ1r lung cancer cells, NB cells | Increased PARP cleavage and subG1 population in lung cancer cells; G2/M arrest in NB cells. | [1][2] |
| 72 hours | 10 nM-10 µM | Kelly, LAN5, SK-N-BE2, PC-9, NCI-H82, NCI-H3122 | Potent antiproliferative activity with IC50 values ranging from 8 to 40 nM. | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a serial dilution of the compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After 72 hours, assess cell viability using a suitable method such as MTT, resazurin, or a commercial cell viability kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results on a semi-logarithmic graph to determine the IC50 value.
Protocol 2: Assessing the Effect of this compound on RNAPII Phosphorylation by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 30, 100, 300, 1000, 3000 nM) for 6 hours. Include a DMSO control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2), total RNAPII, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated RNAPII normalized to total RNAPII and the loading control.
Mandatory Visualizations
Caption: this compound covalently inhibits the CDK12/Cyclin K complex, preventing the phosphorylation of RNA Polymerase II and leading to premature transcriptional termination of DNA Damage Response (DDR) genes.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Cdk12-IN-E9 and THZ1: Efficacy and Mechanism in Cancer Therapy
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases (CDKs) involved in transcription have emerged as a promising class of therapeutics. Among these, Cdk12-IN-E9 and THZ1 have garnered significant attention for their potent anti-tumor activities. This guide provides an objective comparison of their efficacy, target specificity, and mechanisms of action, supported by experimental data to aid researchers in selecting the appropriate tool for their scientific inquiries.
At a Glance: Key Differences and Target Specificity
This compound and THZ1, while both impacting transcription, exhibit distinct primary target profiles. This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and a non-covalent inhibitor of CDK9.[1][2][3] Conversely, THZ1 is a potent, selective, and covalent inhibitor of CDK7.[4][5] Notably, THZ1 also demonstrates inhibitory activity against the closely related kinases CDK12 and CDK13 at higher concentrations.[6]
A crucial distinction lies in their interaction with ABC transporters. This compound was specifically designed to circumvent resistance mechanisms mediated by these drug efflux pumps, a known liability for THZ1 and its analogs.[4][5] This makes this compound a valuable tool for investigating cancer models that have developed resistance to THZ1.
Quantitative Efficacy: A Comparative Analysis
The anti-proliferative effects of both inhibitors have been documented across a range of cancer cell lines, with both demonstrating potency in the nanomolar range.
This compound IC50 Values
This compound has shown significant efficacy, particularly in cancer cells resistant to THZ1.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Kelly (THZ1-resistant) | Neuroblastoma | 8 - 40 | [1][4][5] |
| LAN5 (THZ1-resistant) | Neuroblastoma | 8 - 40 | [1] |
| SK-N-BE2 (THZ1-resistant) | Neuroblastoma | 8 - 40 | [1] |
| PC-9 (THZ1-resistant) | Lung Cancer | 8 - 40 | [1] |
| NCI-H82 (THZ1-resistant) | Lung Cancer | 8 - 40 | [1] |
| NCI-H3122 (THZ1-resistant) | Lung Cancer | 8 - 40 | [1] |
THZ1 IC50 Values
THZ1 has demonstrated broad anti-proliferative activity across various cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | < 300 | [7] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 101.2 | [2] |
| REH | B-cell Acute Lymphoblastic Leukemia | 26.26 | [2] |
| Breast Cancer Cell Line Panel | Breast Cancer | 80 - 300 (48h treatment) | [8] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Mean: 41.03 | [9] |
Delving into the Mechanisms of Action
Both inhibitors exert their effects by disrupting the process of transcription, a fundamental dependency for the survival and proliferation of cancer cells. They achieve this by inhibiting CDKs that phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key regulatory step in gene expression.
The Role of CDK7 and the Impact of THZ1
CDK7, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK). As part of the general transcription factor TFIIH, it plays a crucial role in transcription initiation by phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD.[10][11][12] This phosphorylation event is critical for promoter clearance and the transition from transcription initiation to elongation.[10][13] THZ1 covalently binds to a unique cysteine residue (Cys312) outside the canonical kinase domain of CDK7, leading to its irreversible inhibition.[10] This blockade of CDK7 activity prevents RNAPII CTD phosphorylation, leading to a global shutdown of transcription and subsequent cancer cell death.[6][14]
The Role of CDK12 and the Impact of this compound
CDK12, in partnership with Cyclin K, is a key regulator of transcriptional elongation.[15] It primarily phosphorylates Serine 2 (Ser2) of the RNAPII CTD, a modification crucial for the processivity of the polymerase and the expression of long genes, including many involved in the DNA Damage Response (DDR).[1][9][15] By covalently targeting a cysteine residue (Cys1039) in CDK12, this compound inhibits its kinase activity.[5] This leads to a reduction in Ser2 phosphorylation, premature termination of transcription of long genes, and subsequent impairment of the DDR.[16] This "BRCAness" phenotype can sensitize cancer cells to PARP inhibitors and other DNA-damaging agents.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug efficacy studies. Below are representative protocols for key assays used to evaluate this compound and THZ1.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after exposure to the inhibitors.
Materials:
-
Cancer cell lines of interest
-
This compound and THZ1 (stock solutions in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and THZ1 in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors or DMSO (vehicle control).
-
Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.[2]
-
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for Phosphorylated RNAPII
This technique is used to detect changes in the phosphorylation status of the RNAPII CTD upon inhibitor treatment.
Materials:
-
Cancer cell lines
-
This compound and THZ1
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-phospho-RNAPII Ser5, total RNAPII, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound, THZ1, or DMSO for a specified time (e.g., 6 hours).[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions for phospho-specific antibodies are often 1:1000.[20][21]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.
Conclusion
Both this compound and THZ1 are potent inhibitors of transcriptional CDKs with significant anti-cancer properties. The choice between these two compounds will largely depend on the specific research question. THZ1, as a potent CDK7 inhibitor, is an excellent tool for studying the consequences of disrupting transcription initiation and the role of CDK7 in oncogenesis. This compound, with its selectivity for CDK12 and its ability to evade ABC transporter-mediated resistance, is particularly valuable for investigating the roles of transcriptional elongation and the DNA damage response in cancer, and for exploring therapeutic strategies to overcome resistance to first-generation transcriptional CDK inhibitors. This guide provides a foundational comparison to inform the rational selection and application of these powerful research tools.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress induces Ser 2 dephosphorylation of the RNA polymerase II CTD and premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 7. graphviz.org [graphviz.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 12. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
A Head-to-Head Showdown: Cdk12-IN-E9 vs. Dinaciclib for CDK9 Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of CDK9 inhibition, a critical choice often arises between targeted agents and broader-spectrum inhibitors. This guide provides an in-depth, data-driven comparison of Cdk12-IN-E9, a covalent CDK12 inhibitor with non-covalent CDK9 activity, and Dinaciclib, a potent pan-CDK inhibitor, in the context of their CDK9 inhibitory properties.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. Its inhibition has emerged as a promising therapeutic strategy in various cancers, primarily through the suppression of key survival and proliferation genes. This comparison guide delves into the mechanisms of action, potency, and selectivity of this compound and Dinaciclib, offering a comprehensive resource to inform experimental design and drug selection.
At a Glance: Key Differences
| Feature | This compound | Dinaciclib |
| Primary Target | Covalent inhibitor of CDK12 | Potent inhibitor of CDK1, CDK2, CDK5, and CDK9 |
| CDK9 Inhibition | Non-covalent | Potent |
| Selectivity | Selective for CDK12, with off-target CDK9 activity | Pan-CDK inhibitor |
| Clinical Development | Preclinical | Extensively evaluated in clinical trials |
Mechanism of Action: A Tale of Two Binding Modes
This compound is distinguished by its dual mechanism. It acts as a potent and selective covalent inhibitor of CDK12, a kinase also involved in transcriptional regulation. Concurrently, it exhibits non-covalent inhibitory activity against CDK9. This dual activity may offer a unique therapeutic window, particularly in cancers where both CDK12 and CDK9 pathways are dysregulated. One of its notable features is its ability to circumvent efflux by ABC transporters, a common mechanism of drug resistance.[1][2]
Dinaciclib, in contrast, is a potent small molecule inhibitor with a broader selectivity profile, targeting multiple cyclin-dependent kinases including CDK1, CDK2, CDK5, and CDK9 with low nanomolar potency.[3] Its anti-cancer effects stem from the dual impact of inducing cell cycle arrest (primarily through CDK1 and CDK2 inhibition) and suppressing transcription (through CDK9 inhibition).[4] Notably, recent studies have also identified Dinaciclib as a potent inhibitor of CDK12, adding another layer to its mechanism of action.[5]
Comparative Efficacy: A Look at the Numbers
The following tables summarize the reported inhibitory activities of this compound and Dinaciclib against CDK9 and a panel of other kinases. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same assay conditions are limited.
Table 1: CDK9 Inhibitory Potency
| Compound | Target | IC50 (nM) | Notes |
| This compound | CDK9/cyclinT1 | Not explicitly determined in reviewed sources, described as a non-covalent inhibitor. | Weak binding to CDK7/CyclinH complex (IC50 > 1 µM).[1][2] |
| Dinaciclib | CDK9 | 4 | Potent inhibition confirmed across multiple studies.[3] |
Table 2: Kinase Selectivity Profile
| Compound | CDK1 | CDK2 | CDK5 | CDK12 |
| This compound | - | 932 nM (cdk2/cyclin A) | - | 23.9 nM |
| Dinaciclib | 3 nM | 1 nM | 1 nM | Potent inhibitor |
Data compiled from multiple sources. Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified CDK9 signaling pathway in transcriptional elongation.
Caption: General experimental workflow for evaluating CDK9 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CDK9 inhibitors. Below are outlines for key experiments.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reagents and Materials:
-
Recombinant CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound, Dinaciclib) diluted in DMSO
-
Assay plates (e.g., 384-well white plates)
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. Add the kinase, substrate, and ATP to the wells of the assay plate. c. Add the diluted test compounds to the respective wells. Include no-inhibitor and no-enzyme controls. d. Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed. e. Add the ADP-Glo™ Reagent to deplete the unconsumed ATP. f. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. g. Measure the luminescence using a plate reader. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot for Phosphorylated RNA Polymerase II (Ser2)
This cellular assay measures the downstream effect of CDK9 inhibition on its primary substrate.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, Dinaciclib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total-RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or Dinaciclib for a specified duration (e.g., 6 hours). c. Lyse the cells and quantify the protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and incubate with the primary antibodies overnight. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. h. Quantify the band intensities and normalize the phosphorylated RNAPII levels to total RNAPII and the loading control.[6][7][8]
Cell Viability Assay (MTT Assay)
This assay assesses the impact of the inhibitors on cell proliferation and survival.[9][10][11][12][13]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, Dinaciclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well culture plates
-
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach. b. Treat the cells with a range of concentrations of this compound or Dinaciclib for a defined period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9][10][11][12][13]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Dinaciclib for CDK9 inhibition depends heavily on the specific research question and experimental context.
Dinaciclib stands out as a highly potent, well-characterized inhibitor of CDK9 with extensive preclinical and clinical data. Its broad-spectrum activity against multiple CDKs, including the recent discovery of its potent CDK12 inhibition, makes it a powerful tool for investigating the broader consequences of pan-CDK inhibition in cancer models.[3][4][5]
This compound offers a more nuanced approach. Its primary covalent targeting of CDK12, coupled with non-covalent CDK9 inhibition, presents an opportunity to dissect the distinct and overlapping roles of these two transcriptional CDKs.[1][2] Its favorable property of avoiding ABC transporter-mediated efflux also makes it an interesting candidate for studies involving drug resistance.[1]
For researchers specifically focused on the potent and direct inhibition of CDK9, Dinaciclib is the more established and potent option based on available data. However, for those investigating the interplay between CDK12 and CDK9 or seeking to overcome certain drug resistance mechanisms, this compound provides a valuable and more selective tool. Ultimately, the detailed experimental data and protocols provided in this guide should empower researchers to make an informed decision based on the specific needs of their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Unveiling the Consequences of CDK12 Targeting: A Comparative Analysis of Cdk12-IN-E9 and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Cyclin-Dependent Kinase 12 (CDK12) is paramount for advancing cancer therapeutics. This guide provides a comprehensive cross-validation of the effects of a potent chemical inhibitor, Cdk12-IN-E9, with the genetic approach of small interfering RNA (siRNA) knockdown. By presenting supporting experimental data, detailed protocols, and visual aids, this document offers an objective comparison to inform strategic research decisions.
CDK12, a key transcriptional regulator, plays a critical role in maintaining genomic stability through the control of genes involved in the DNA damage response (DDR). Its inhibition has emerged as a promising anti-cancer strategy. This guide delves into two primary methods of disrupting CDK12 function: the selective covalent inhibitor this compound and siRNA-mediated gene silencing. While both approaches aim to abrogate CDK12 activity, their mechanisms, specificities, and downstream consequences can differ, impacting experimental outcomes and their interpretation.
Comparative Efficacy: A Look at the Data
The following tables summarize the quantitative effects of this compound and CDK12 siRNA on key cellular processes, including gene expression, cell viability, and the DNA damage response.
| Table 1: Impact on Gene Expression of DNA Damage Response (DDR) Genes | |
| Treatment | Observed Effect on DDR Gene Expression |
| This compound / THZ531 (CDK12 inhibitor) | Dose-dependent downregulation of long genes, including those critical for the homologous recombination (HR) pathway such as BRCA1, FANCF, and ATR.[1][2][3] This leads to premature cleavage and polyadenylation of transcripts. |
| CDK12 siRNA Knockdown | Significant downregulation of a similar subset of DDR genes, including BRCA1, ATR, FANCI, and FANCD2.[1][4] RNA-sequencing analysis reveals thousands of downregulated genes following CDK12 depletion.[5][6] |
| Table 2: Effects on Cancer Cell Viability and Proliferation | |
| Treatment | Observed Effect on Cell Viability and Proliferation |
| This compound / THZ531 (CDK12 inhibitor) | Potent anti-proliferative effects in various cancer cell lines, with IC50 values in the nanomolar range.[7] Leads to robust proliferation inhibition.[3] |
| CDK12 siRNA Knockdown | Attenuation of cell growth and reduction in cell viability in multiple breast cancer cell lines, although no significant difference was observed between CDK12 amplified and non-amplified lines.[8] |
| Table 3: Induction of DNA Damage Response | |
| Treatment | Observed Effect on DNA Damage Response |
| This compound / THZ531 (CDK12 inhibitor) | Induces a strong DNA damage response, characterized by increased levels of γH2AX.[3] |
| CDK12 siRNA Knockdown | Leads to synthetic lethality and an enhanced DNA damage response, particularly in the context of MYC activation.[9][10] |
Visualizing the Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of CDK12, the experimental workflow for comparing the two targeting methods, and the logical relationship of their downstream effects.
Caption: CDK12, in complex with Cyclin K, phosphorylates RNA Polymerase II, promoting transcription elongation of DDR genes and maintaining genomic stability.
Caption: Workflow for the comparative analysis of this compound and CDK12 siRNA effects on cancer cells.
Caption: Inhibition of CDK12 leads to a cascade of events culminating in reduced cancer cell viability.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for the key experiments cited are provided below.
Protocol 1: CDK12 siRNA Knockdown
-
Cell Seeding: Plate cancer cells (e.g., HCT116, SK-BR-3) in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute CDK12-specific siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream assays.
-
Validation of Knockdown: Assess the efficiency of CDK12 knockdown at both the mRNA (by RT-qPCR) and protein (by Western blot) levels.[1][4]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or transfect with CDK12 siRNA as described above. Include appropriate vehicle (e.g., DMSO) and non-targeting siRNA controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: Add the reagent to each well, mix to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the control wells to determine the percentage of cell viability.
Protocol 3: Western Blot for Phospho-RNA Polymerase II and γH2AX
-
Cell Lysis: Following treatment with this compound or siRNA knockdown, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser2), total RNA Polymerase II, γH2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein levels.
Conclusion
Both this compound and siRNA-mediated knockdown effectively abrogate CDK12 function, leading to a cascade of events that include the downregulation of critical DNA damage response genes, induction of genomic instability, and ultimately, a reduction in cancer cell viability. While this compound offers a titratable and temporally controlled method of inhibition, siRNA provides a genetically specific approach to target CDK12 expression. The choice between these methodologies will depend on the specific experimental question. For validating the on-target effects of a small molecule inhibitor, cross-validation with siRNA is an indispensable step. This guide provides the foundational data and protocols to facilitate such comparative studies, ultimately accelerating the development of novel cancer therapies targeting the CDK12 pathway.
References
- 1. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK12 inhibition mediates DNA damage and is synergistic with sorafenib treatment in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK12 regulates alternative last exon mRNA splicing and promotes breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Human Cyclin-Dependent Kinase 12 (CDK12) and CDK13 Complexes in C-Terminal Domain Phosphorylation, Gene Transcription, and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 8. Evaluation of CDK12 Protein Expression as a Potential Novel Biomarker for DNA Damage Response Targeted Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK12 controls transcription at damaged genes and prevents MYC-induced transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Comparative Analysis of Cdk12-IN-E9 Specificity Against CDK7 and CDK13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the kinase inhibitor Cdk12-IN-E9, focusing on its specificity for Cyclin-Dependent Kinase 12 (CDK12) in comparison to CDK7 and CDK13. The information presented is supported by available biochemical data to aid in the evaluation of this compound for research and therapeutic development.
Executive Summary
Data Presentation: Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against CDK12 and CDK7, illustrating its selectivity profile.
| Kinase Target | This compound IC50 (nM) | Fold Selectivity vs. CDK12 |
| CDK12 | 23.9[3] | 1x |
| CDK7/Cyclin H/MNAT1 | 1210[3] | ~51x |
| CDK13 | Data not available | - |
Note: The acrylamide moiety of this compound is suggested to form a covalent bond with cysteine residues present in the active sites of CDK12, CDK7, and CDK13, implying a potential for interaction with CDK13.[4]
Kinase Inhibition Signaling Pathway
The diagram below illustrates the inhibitory action of this compound on its primary target, CDK12, and its off-target activity on CDK7. The potential for CDK13 inhibition is also noted.
Experimental Protocols
The determination of IC50 values is crucial for assessing inhibitor potency and selectivity. A common method is a biochemical kinase assay, the general protocol for which is outlined below.
Objective: To measure the concentration of an inhibitor (this compound) required to inhibit 50% of the activity of a target kinase (CDK12, CDK7, or CDK13).
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK12/Cyclin K, CDK7/Cyclin H/MNAT1)
-
Kinase substrate (e.g., a peptide derived from the C-Terminal Domain (CTD) of RNA Polymerase II)
-
Adenosine triphosphate (ATP)
-
This compound (serially diluted)
-
Kinase assay buffer (containing MgCl2, DTT, and other components to ensure optimal enzyme activity)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ATP consumption via a luminescent signal)
-
96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Assay Plate Preparation: Add the kinase assay buffer to the wells of the assay plate.
-
Inhibitor Addition: Add serial dilutions of this compound in DMSO to the designated wells. Include control wells with DMSO only (representing 100% kinase activity) and wells with no enzyme (background control).
-
Enzyme Addition: Add the recombinant CDK/cyclin enzyme to all wells except the background control.
-
Substrate Addition: Add the kinase substrate to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurements.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & Detection: Stop the reaction and measure kinase activity. For the ADP-Glo™ assay, this involves:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data by setting the DMSO-only control as 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value.
-
Experimental Workflow
The following diagram provides a visual representation of the biochemical kinase assay workflow used to determine inhibitor specificity.
Conclusion
The available data robustly demonstrates that this compound is a potent inhibitor of CDK12 with a high degree of selectivity over CDK7. This specificity is a desirable characteristic for a chemical probe intended to elucidate the specific biological functions of CDK12. While its activity against the closely related kinase CDK13 has not been explicitly quantified in the reviewed literature, researchers should remain aware of the potential for dual inhibition due to structural homology and the mechanism of action of similar compounds. Further biochemical profiling against CDK13 is warranted to fully delineate the selectivity profile of this compound.
References
Head-to-head comparison of Cdk12-IN-E9 and Flavopiridol
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed head-to-head comparison of two notable CDK inhibitors: Cdk12-IN-E9, a selective covalent inhibitor, and Flavopiridol (also known as Alvocidib), a broad-spectrum, first-generation CDK inhibitor. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct characteristics and potential applications of these two compounds.
At a Glance: Key Differences
| Feature | This compound | Flavopiridol |
| Primary Target | Cyclin-Dependent Kinase 12 (CDK12) | Pan-CDK inhibitor |
| Mechanism of Action | Covalent, irreversible binding | ATP-competitive, reversible binding |
| Selectivity | High selectivity for CDK12 | Broad-spectrum, inhibits multiple CDKs |
| Clinical Development | Preclinical | Extensively studied in clinical trials |
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data available for this compound and Flavopiridol, offering a clear comparison of their biochemical potency and cellular activity.
Table 1: Kinase Inhibitory Potency (IC50)
| Kinase Target | This compound (nM) | Flavopiridol (nM) |
| CDK12 | 8 - 40[1] | Not widely reported, but known to inhibit[2] |
| CDK9/cyclin T1 | 23.9 (non-covalent)[3] | 3[4] |
| CDK1/cyclin B | >10,000 | ~30-100[5][6] |
| CDK2/cyclin A | 932[3] | ~40-100[5][6] |
| CDK4/cyclin D1 | >10,000 | ~65-100[5][6] |
| CDK6 | Not Reported | ~100[5] |
| CDK7/cyclin H | >1000[3] | ~110-300[4] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line (Cancer Type) | This compound (nM) | Flavopiridol (nM) |
| Kelly (Neuroblastoma) | 8 - 40[7] | Not Reported |
| PC-9 (Lung Cancer) | 8 - 40[7] | Not Reported |
| NCI-H82 (Lung Cancer) | 8 - 40[7] | Not Reported |
| HCT116 (Colon Carcinoma) | Not Reported | 13[5] |
| A2780 (Ovarian Carcinoma) | Not Reported | 15[5] |
| PC3 (Prostate Carcinoma) | Not Reported | 10[5] |
| Mia PaCa-2 (Pancreatic Carcinoma) | Not Reported | 36[5] |
Mechanism of Action and Signaling Pathways
This compound: A Selective Approach
This compound is a potent and selective covalent inhibitor of CDK12.[8][9] CDK12, in complex with Cyclin K, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[8][10] Specifically, CDK12 is involved in the expression of long genes, including those critical for the DNA damage response (DDR), such as BRCA1.[11] By covalently binding to a cysteine residue in CDK12, this compound irreversibly inhibits its kinase activity, leading to a reduction in RNAPII CTD phosphorylation at Serine 2, disruption of DDR gene expression, and subsequent cancer cell death.[8] this compound also exhibits non-covalent inhibitory activity against CDK9.[9]
Flavopiridol: A Broad-Spectrum Inhibitor
Flavopiridol is a semi-synthetic flavonoid that acts as a pan-CDK inhibitor, targeting a range of CDKs including CDK1, 2, 4, 6, 7, and 9.[5][12] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing their catalytic activity.[4] Its broad-spectrum activity leads to multiple cellular effects. Inhibition of cell cycle-related CDKs (CDK1, 2, 4, 6) results in cell cycle arrest at the G1/S and G2/M phases.[4] Inhibition of transcriptional CDKs (CDK7 and CDK9) leads to a general suppression of transcription by inhibiting RNAPII CTD phosphorylation at both Serine 2 and Serine 5.[4][13] This transcriptional inhibition is believed to be a major contributor to its pro-apoptotic effects, especially in non-cycling cancer cells like those in chronic lymphocytic leukemia (CLL).[4]
Signaling Pathway Diagrams
Caption: this compound inhibits CDK12, disrupting DDR gene transcription.
Caption: Flavopiridol broadly inhibits CDKs, affecting cell cycle and transcription.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate this compound and Flavopiridol.
Kinase Assay
Objective: To determine the in vitro inhibitory potency of the compounds against specific kinases.
Protocol for Flavopiridol against CDK1/cyclin B1:
-
Prepare a reaction mixture containing 100 ng of baculovirus-expressed GST-CDK1/cyclin B1 complex, 1 µg of histone H1 (substrate), 0.2 µCi [γ-33P]ATP, and 25 µM ATP in a kinase buffer (50 mM Tris, pH 8.0, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).[5]
-
Add varying concentrations of Flavopiridol to the reaction mixture.
-
Incubate the reaction for 45 minutes at 30°C.
-
Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 15%.
-
Capture the phosphorylated substrate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value from the dose-response curve.
Protocol for CDK12/Cyclin K Assay: A commercially available CDK12/CyclinK Kinase Assay Kit can be utilized.[14]
-
Thaw the provided recombinant CDK12/CyclinK complex, kinase substrate, ATP, and kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the test inhibitor (e.g., this compound) at various concentrations, and the purified CDK12/CyclinK enzyme.
-
Initiate the reaction by adding ATP and the substrate.
-
Incubate the plate at 30°C for the recommended time.
-
Add the Kinase-Glo™ Max reagent to terminate the kinase reaction and measure the luminescence, which is inversely proportional to the kinase activity.
-
Determine the IC50 value from the dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 2,000 cells per well and allow them to adhere overnight.[15]
-
Treat the cells with a range of concentrations of either this compound or Flavopiridol and incubate for 72 hours.
-
Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 170 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot for RNAPII Phosphorylation
Objective: To evaluate the effect of the inhibitors on the phosphorylation of RNAPII CTD.
Protocol:
-
Treat cancer cells with the desired concentrations of this compound or Flavopiridol for a specified time (e.g., 6 hours).[7][13]
-
Lyse the cells and determine the protein concentration of the whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies specific for total RNAPII, phospho-RNAPII (Ser2), and phospho-RNAPII (Ser5).
-
Wash the membrane and incubate it with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total RNAPII.
Experimental Workflow Diagram
Caption: A typical workflow for comparing kinase inhibitors.
Discussion and Future Perspectives
This compound: The high selectivity of this compound for CDK12 presents a more targeted therapeutic approach with a potentially lower off-target toxicity profile compared to broad-spectrum inhibitors. Its covalent mechanism of action offers the advantage of prolonged and irreversible inhibition. The role of CDK12 in the DDR suggests that this compound could be particularly effective in cancers with underlying DNA repair deficiencies or in combination with DNA-damaging agents or PARP inhibitors. Further preclinical studies are warranted to explore its in vivo efficacy and safety profile.
Flavopiridol: As the first CDK inhibitor to enter clinical trials, Flavopiridol has been extensively studied, providing a wealth of preclinical and clinical data.[12][16] Its broad-spectrum activity, while contributing to its anti-cancer effects, is also associated with significant toxicities, including diarrhea and myelosuppression, which have limited its clinical utility.[5] Despite these challenges, its potent pro-apoptotic activity, particularly through transcriptional inhibition, continues to make it a valuable tool for cancer research and a benchmark for the development of next-generation CDK inhibitors.
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Immunotherapy Success Tied to CDK12/13 Inhibition | Technology Networks [technologynetworks.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpls.org [wjpls.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Cdk12-IN-E9: A Comparative Analysis of Monotherapy versus Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Cdk12-IN-E9, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in both monotherapy and combination therapy settings. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction to this compound
This compound is a covalent inhibitor of CDK12, a key transcriptional regulator. CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[1] Inhibition of CDK12 has been shown to selectively suppress the expression of genes involved in the DNA damage response (DDR), including key players in homologous recombination (HR) repair such as BRCA1.[1] This disruption of DNA repair pathways forms the primary mechanism of action for this compound and underpins its rationale for use in cancer therapy.
This compound as a Monotherapy
As a standalone agent, this compound has demonstrated potent anti-proliferative activity across various cancer cell lines. Its efficacy is particularly noted in models with existing vulnerabilities in DNA repair or high dependence on transcriptional regulation.
Monotherapy Performance Data
The half-maximal inhibitory concentration (IC50) values highlight the potency of this compound in neuroblastoma (NB) and lung cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Kelly | Neuroblastoma | 8 - 40 |
| LAN5 | Neuroblastoma | 8 - 40 |
| SK-N-BE2 | Neuroblastoma | 8 - 40 |
| PC-9 | Lung Cancer | 8 - 40 |
| NCI-H82 | Lung Cancer | 8 - 40 |
| NCI-H3122 | Lung Cancer | 8 - 40 |
| (Data sourced from MedchemExpress, reporting on the potent antiproliferative activity of this compound in THZ1-resistant neuroblastoma and lung cancer cells)[2] |
This compound in Combination Therapy
The therapeutic potential of this compound is significantly enhanced when used in combination with other anti-cancer agents, particularly PARP (poly(ADP-ribose) polymerase) inhibitors. By downregulating DDR genes, this compound can induce a state of "BRCAness" or HR deficiency in cancer cells, rendering them highly susceptible to the synthetic lethality induced by PARP inhibitors.[3]
Combination Therapy Performance Data
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Cell Viability Assay
This protocol is used to determine the IC50 values of this compound as a monotherapy and in combination.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound and the combination drug (e.g., a PARP inhibitor) in culture medium.
-
Treatment: Treat the cells with the single agents or the combination at various concentrations. Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Viability Measurement: Assess cell viability using a luminescent assay such as CellTiter-Glo® (Promega). Luminescence is measured with a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Calculate IC50 values using non-linear regression analysis in software like GraphPad Prism.
Western Blot Analysis for p-RNAPII (Ser2)
This assay confirms the on-target effect of this compound by measuring the phosphorylation of its direct substrate, the Ser2 residue of the RNAPII CTD.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-RNAPII (Ser2) overnight at 4°C. Also, probe for total RNAPII and a loading control (e.g., GAPDH or Tubulin).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a monotherapy and in synergistic combination with a PARP inhibitor.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow to assess the synergistic effects of this compound and a PARP inhibitor.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Cdk12-IN-E9
This document provides crucial safety and logistical information for the proper disposal of Cdk12-IN-E9, a potent and selective covalent CDK12 inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions:
This compound is classified as a hazardous substance. A safety data sheet (SDS) for the racemate of this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its covalent nature, involving a reactive acrylamide group, it should be handled with extreme care, utilizing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection[1]. All handling should be performed in a well-ventilated area, such as a chemical fume hood[1].
Hazard and Disposal Summary
The following table summarizes the key hazard information and recommended disposal procedures for this compound.
| Hazard Classification | Precautionary Statements | Disposal Method |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and any contaminated materials is through an approved hazardous waste management service, typically involving incineration[2][3]. Do not attempt to dispose of this compound down the drain or in regular trash.
Unused or Expired Solid this compound
-
Segregation: Keep the compound in its original, clearly labeled container.
-
Labeling: If the original label is damaged, create a new hazardous waste label that includes the chemical name ("this compound"), the CAS number (2020052-55-3), and appropriate hazard symbols (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage: Store the container in a designated, secure area for hazardous chemical waste, segregated from incompatible materials[4].
-
Collection: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.
This compound Solutions (e.g., in DMSO)
Solutions of this compound, commonly prepared in solvents like DMSO, must be treated as hazardous waste. DMSO can facilitate skin absorption of dissolved chemicals, increasing exposure risk[5].
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle)[6].
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound," "Dimethyl Sulfoxide"), their approximate concentrations, and relevant hazard symbols.
-
Storage: Keep the waste container tightly sealed and stored in a designated hazardous waste accumulation area with secondary containment to prevent spills[4].
-
Disposal: Do not mix with other waste streams unless explicitly permitted by your EHS department[4]. Arrange for collection by your institution's hazardous waste service.
Contaminated Laboratory Materials
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes, but is not limited to:
- Pipette tips
- Gloves and other PPE
- Wipes and bench paper
- Empty vials and containers
- Contaminated glassware
-
Solid Waste:
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag[2].
-
Labeling: Label the container as "Hazardous Waste" with the name of the contaminating chemical ("this compound").
-
Disposal: This waste should be collected for incineration by your institution's EHS or a certified waste management company[2].
-
-
Sharps:
-
Collection: Dispose of contaminated needles, syringes, or other sharps in a designated, puncture-proof sharps container clearly marked as containing cytotoxic or hazardous chemical waste[2].
-
-
Empty Containers:
-
The original vial or container of this compound should be disposed of as hazardous waste, even if it appears empty, as residue will remain[1]. Do not rinse the container into the sanitary sewer.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Spill Procedures
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet for specific guidance.
-
PPE: Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Cleanup:
-
For solid spills: Carefully cover the spill with an absorbent material to avoid raising dust. Gently sweep the material into a labeled hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS department.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and local regulations for hazardous waste management.
References
- 1. Item - Exploring 2âSulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - figshare - Figshare [figshare.com]
- 2. Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling Cdk12-IN-E9
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent and selective inhibitors like Cdk12-IN-E9. This document provides essential, immediate safety and logistical information for the handling of this compound, a covalent inhibitor of Cyclin-Dependent Kinase 12. Adherence to these guidelines is critical for personal safety and the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a potent compound that requires careful handling to prevent exposure. The Safety Data Sheet (SDS) for the S-isomer of this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required when handling this compound in either powder or solution form. This includes, but is not limited to:
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields are essential to protect against splashes. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) are mandatory. |
| Body Protection | An impervious lab coat or gown should be worn to protect against skin contact. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid inhalation. |
All PPE should be donned before handling the compound and removed and disposed of properly before leaving the work area.
Engineering Controls
Work with this compound, especially the initial handling of the powder and preparation of stock solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are also essential in the event of accidental exposure.[1]
Operational Plan: From Receipt to Experiment
A clear and concise operational plan is crucial for the safe and effective use of this compound in a laboratory setting.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage conditions are:
| Compound Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Solution Preparation
Due to the potent nature of this compound, the preparation of stock solutions requires precision and adherence to safety protocols.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before you begin, ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection) and are working within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.3453 mg of the compound (Molecular Weight: 434.53 g/mol ).
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For a 10 mM solution, this would be 1 mL for every 4.3453 mg.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be required to fully solubilize the compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Use in Cell-Based Assays
This compound is a potent inhibitor in cellular assays, with reported IC50 values in the low nanomolar range.
Experimental Protocol: General Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and resume logarithmic growth.
-
Compound Dilution: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including vehicle controls.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6 to 72 hours), depending on the experimental endpoint.[2]
-
Assay Endpoint: Following incubation, perform the desired assay to measure the biological response (e.g., cell viability, apoptosis, or target engagement).
Disposal Plan: Ensuring Safe Decontamination
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. Due to its classification as a hazardous compound and its covalent mechanism of action involving an acrylamide group, specific disposal procedures must be followed.
Waste Segregation and Collection
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous waste. This waste should be collected in a designated, clearly labeled, and leak-proof container.
Deactivation and Disposal
The primary and most effective method for the deactivation and disposal of this compound and other covalent inhibitors is incineration at a licensed hazardous waste facility. This high-temperature process ensures the complete destruction of the compound, mitigating any potential environmental or health risks.
It is imperative to consult and adhere to your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular laboratory trash.
Understanding the Mechanism: The CDK12 Signaling Pathway
This compound exerts its biological effects by covalently binding to and inhibiting CDK12, a key regulator of transcriptional elongation. This inhibition disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to downstream effects on gene expression, particularly of genes involved in the DNA damage response.
By providing this comprehensive guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
